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  • Product: Bis(cyclopropylmethyl)amine hydrochloride
  • CAS: 405879-09-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Bis(cyclopropylmethyl)amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Bis(cyclopropylmethyl)amine hydrochloride (CAS 405879-09-6) is a secondary amine building block of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopropylmethyl)amine hydrochloride (CAS 405879-09-6) is a secondary amine building block of significant interest in medicinal chemistry and synthetic applications. The incorporation of cyclopropylmethyl moieties into molecular scaffolds is a well-established strategy for introducing conformational rigidity and improving metabolic stability.[1] The strained three-membered ring offers unique electronic properties and a high fraction of sp3 character, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, applications, and safety protocols associated with Bis(cyclopropylmethyl)amine hydrochloride.

Physicochemical and Structural Properties

Bis(cyclopropylmethyl)amine hydrochloride is the salt form of the parent secondary amine, N,N-bis(cyclopropylmethyl)amine. The hydrochloride form typically enhances stability and water solubility, making it more amenable to handling and use in various reaction conditions. While specific experimental data for properties such as melting point and solubility are not widely published, it is expected to be a crystalline solid at room temperature, similar to related amine hydrochlorides like cyclopropanemethylamine hydrochloride (m.p. 200 °C)[2] and (1-cyclopropyl)cyclopropylamine hydrochloride (decomposes >135 °C).[3]

Table 1: Core Properties of Bis(cyclopropylmethyl)amine Hydrochloride

PropertyValueSource
CAS Number 405879-09-6[4]
Molecular Formula C₈H₁₆ClN[4]
Molecular Weight 161.68 g/mol [4]
IUPAC Name bis(cyclopropylmethyl)amine;hydrochloride[4]
Synonyms bis(cyclopropylmethyl)amine HCl[4]
Canonical SMILES C1CC1CNCC2CC2.Cl[4]
InChI Key SQDZKLOBUZYIMX-UHFFFAOYSA-N[4]
Appearance Expected to be a solidInferred from analogs[2][3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred from structure

Synthesis and Purification

The synthesis of Bis(cyclopropylmethyl)amine hydrochloride can be logically approached in two primary stages: first, the synthesis of the free base, N,N-bis(cyclopropylmethyl)amine, followed by its conversion to the hydrochloride salt. A robust method for the synthesis of the free base is via the bis-alkylation of a primary amine.[5]

Synthesis of N,N-bis(cyclopropylmethyl)amine (Free Base)

A plausible and documented approach involves the N-alkylation of cyclopropylmethylamine with (bromomethyl)cyclopropane.[5] This method utilizes a strong base to deprotonate the amine, facilitating nucleophilic attack on the alkyl halide.

Synthesis_Workflow cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Hydrochloride Salt Formation A Cyclopropylmethylamine D N,N-bis(cyclopropylmethyl)amine A->D 1.1 eq B (Bromomethyl)cyclopropane B->D 1.1 eq C NaH, DMF C->D Base/Solvent F Bis(cyclopropylmethyl)amine hydrochloride (Product) D->F Precipitation E HCl in Diethyl Ether E->F

Caption: Synthetic workflow for Bis(cyclopropylmethyl)amine hydrochloride.
Experimental Protocol: Synthesis and Salt Formation

Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized under appropriate laboratory settings.

Part A: Synthesis of N,N-bis(cyclopropylmethyl)amine [5]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclopropylmethylamine (1.0 equivalent) in anhydrous DMF.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of (bromomethyl)cyclopropane (1.1 equivalents) in anhydrous DMF dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Part B: Formation of the Hydrochloride Salt [3][6]

  • Dissolution: Dissolve the purified N,N-bis(cyclopropylmethyl)amine free base in anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether dropwise with vigorous stirring.

  • Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring at 0 °C for 1-2 hours to ensure complete precipitation.

  • Finishing: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether and dry in vacuo over phosphorus pentoxide (P₄O₁₀) to yield Bis(cyclopropylmethyl)amine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final product. While specific, measured spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[7]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (Predicted in CDCl₃ or D₂O)- ~9.5-11.0 ppm (broad s, 2H): N-H protons of the ammonium salt.- ~2.9-3.2 ppm (d, 4H): Methylene protons (-CH₂-) adjacent to the nitrogen.- ~1.0-1.3 ppm (m, 2H): Methine protons (-CH-) of the cyclopropyl rings.- ~0.6-0.8 ppm (m, 4H): Methylene protons of the cyclopropyl rings.- ~0.3-0.5 ppm (m, 4H): Methylene protons of the cyclopropyl rings.
¹³C NMR (Predicted)- ~55-60 ppm: Methylene carbons (-CH₂-).- ~8-12 ppm: Methine carbons (-CH-).- ~3-6 ppm: Methylene carbons of the cyclopropyl rings.
Mass Spec (ESI+) m/z ~126.15: Calculated for the free base [M+H]⁺ (C₈H₁₆N⁺). Fragmentation would likely show loss of a cyclopropylmethyl group.
IR Spectroscopy (KBr Pellet or Nujol Mull)- ~2400-2800 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt.- ~2950-3050 cm⁻¹: C-H stretching of the cyclopropyl and methylene groups.- ~1020 cm⁻¹: Characteristic C-C stretching of the cyclopropane ring.
Quality Control Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for structural confirmation and purity assessment.

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all signals and reference the spectrum (e.g., to the residual solvent peak). Compare the chemical shifts, splitting patterns, and integration values to the predicted structure to confirm identity. Assess purity by identifying any signals corresponding to solvents or impurities.

Applications in Research and Drug Development

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry.[1] Its presence can confer several advantageous properties, including:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Conformational Constraint: The rigid ring structure reduces the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target.

  • Enzyme Inhibition: Cyclopropylamines are known mechanism-based inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Bis(cyclopropylmethyl)amine hydrochloride serves as a valuable secondary amine building block. It can be readily incorporated into larger molecules via standard synthetic transformations such as reductive amination, amide coupling, or further N-alkylation to generate diverse libraries of compounds for screening.

Application_Workflow cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Potential Products A Bis(cyclopropylmethyl)amine (from Hydrochloride Salt) B Amide Coupling (with R-COCl) A->B C N-Alkylation (with R-Br) A->C D Reductive Amination (with R-CHO, NaBH(OAc)₃) A->D E Tertiary Amide B->E F Tertiary Amine C->F G Tertiary Amine D->G

Caption: Synthetic utility of the title compound as an intermediate.

Safety and Handling

Bis(cyclopropylmethyl)amine hydrochloride is classified as an irritant. Adherence to standard laboratory safety practices is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: Flush skin with plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and give water to drink. Get medical attention immediately.

References

  • Kuznetsov, M. A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1043–1047. Available at: [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved February 20, 2026, from [Link]

  • Chaplinska, T., et al. (2018). Facile Syntheses of Aminocyclopropanes. Chemistry of Heterocyclic Compounds, 54(8), 736-751.
  • Poulter, C. D. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
  • Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.
  • Shmilovits, M., et al. (2023). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. Preprint. Available at: [Link]

  • Request PDF. (2010).
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved February 20, 2026.
  • Cayman Chemical. (2023). Cyclopropyl fentanyl-d5 (hydrochloride)
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Reddy, G. S., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064.
  • PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride. Retrieved February 20, 2026, from [Link]

  • Egharevba, C. O., et al. (2012). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: Synthesis and antinociceptive activity of products. Tropical Journal of Pharmaceutical Research, 11(3), 365-370.
  • Huang, B. (2011). N-Alkylation of Opiates.
  • The Good Scents Company. (n.d.). cyclopropyl amine. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved February 20, 2026.
  • PubChemLite. (n.d.). [1-(cyclopropylmethyl)cyclopropyl]methanamine hydrochloride. Retrieved February 20, 2026, from [https://pubchemlite.deepchem.io/compound/1-(cyclopropylmethyl)cyclopropyl]methanamine-hydrochloride]([Link])

  • Ottokemi. (n.d.). Cyclopropanemethylamine hydrochloride, 99%. Retrieved February 20, 2026, from [Link]

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved February 20, 2026, from [Link]

  • Heim Sólskin Pharma. (n.d.). Cyclopropyl Amine CAS 765-30-0. Retrieved February 20, 2026, from [Link]

  • Reddit. (2022). N-alkylation with cyclomethylbromide. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

Solubility of bis(cyclopropylmethyl)amine hydrochloride in water vs organic solvents

Part 1: Executive Summary & Chemical Identity Bis(cyclopropylmethyl)amine hydrochloride (CAS: 405879-09-6) is a secondary amine salt widely utilized as a building block in the synthesis of pharmaceutical intermediates, p...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Bis(cyclopropylmethyl)amine hydrochloride (CAS: 405879-09-6) is a secondary amine salt widely utilized as a building block in the synthesis of pharmaceutical intermediates, particularly for antiviral and CNS-active agents. Its solubility profile is the governing factor in its purification, isolation, and formulation.

Unlike simple aliphatic amines, the presence of two cyclopropylmethyl groups imparts unique steric and electronic properties (high


-character of the cyclopropane ring) that influence the crystal lattice energy and solvation thermodynamics of its hydrochloride salt.
Chemical Identity
PropertyDetail
IUPAC Name N-(Cyclopropylmethyl)-1-cyclopropylmethanamine hydrochloride
Molecular Formula

Molecular Weight 161.67 g/mol
Structure Secondary amine salt with two lipophilic cyclopropyl tails
pKa (Predicted) ~9.5 – 10.5 (Secondary amine)
Physical State White to off-white crystalline solid

Part 2: Solubility Profile & Mechanistic Analysis

The solubility of bis(cyclopropylmethyl)amine hydrochloride is dictated by the competition between the high lattice energy of the ionic salt and the solvation enthalpy provided by the solvent.

Aqueous Solubility (High)
  • Mechanism: Dissociation into bis(cyclopropylmethyl)ammonium cations and chloride anions. The high dielectric constant of water (

    
    ) stabilizes the ions via strong ion-dipole interactions.
    
  • pH Dependence: Solubility is pH-independent below pH 8. At pH > pKa (~10), the salt deprotonates to the free base (oil), resulting in a drastic drop in aqueous solubility and phase separation.

  • Common Ion Effect: Solubility decreases significantly in high-molarity HCl or NaCl solutions due to the common ion effect, a property useful for "salting out" the product.

Solubility in Chlorinated Solvents (Moderate to High)
  • Dichloromethane (DCM) / Chloroform: Unlike many inorganic salts, secondary amine hydrochlorides with lipophilic tails (like the

    
     framework here) often exhibit significant solubility in DCM.
    
  • Mechanism: Formation of "contact ion pairs" or "tight ion pairs" where the lipophilic cyclopropyl groups shield the ionic core, allowing the complex to be solvated by the moderately polar organic solvent.

  • Application: This property allows for organic-organic extraction , where the salt can be extracted into DCM to remove inorganic impurities (like

    
    ) that remain in the aqueous phase.
    
Solubility in Ethers and Esters (Low)
  • Diethyl Ether (Et2O) / Ethyl Acetate (EtOAc) / TBME: The compound is sparingly soluble to insoluble.

  • Application: These solvents act as anti-solvents . The standard isolation protocol involves dissolving the free base in a non-polar solvent and introducing HCl gas, causing the hydrochloride salt to precipitate quantitatively.

Solubility in Alcohols (High)
  • Methanol / Ethanol: Soluble due to the solvent's ability to donate hydrogen bonds to the chloride ion and solvate the ammonium cation.

  • Application: Often used as the solvent for recrystallization, sometimes in combination with an ether anti-solvent.

Comparative Solubility Matrix (Predicted)
Solvent ClassRepresentative SolventSolubility RatingPrimary Utility
Protic Polar WaterVery High (>100 mg/mL)Formulation, Aqueous workup
Protic Polar Methanol, EthanolHigh Recrystallization solvent
Chlorinated Dichloromethane (DCM)Moderate Extraction / Purification
Polar Aprotic DMSO, DMFHigh Reaction medium
Ester/Ether Ethyl Acetate,

Low / Insoluble Anti-solvent (Precipitation)
Hydrocarbon Hexane, HeptaneInsoluble Washing free base

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard Shake-Flask)

Use this protocol to generate precise solubility data for your specific batch.

  • Preparation: Weigh approx. 200 mg of bis(cyclopropylmethyl)amine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, DCM, or MeOH).

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Filtration: If solid remains, filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Evaporation Method: Tared vial evaporation of 0.5 mL filtrate (for non-volatiles).

    • HPLC Method: Dilute filtrate 100x and analyze vs. standard curve (Recommended for high precision).

Protocol B: Purification via Anti-Solvent Crystallization

Based on the differential solubility profile (Soluble in Alcohol -> Insoluble in Ether).

  • Dissolution: Dissolve crude crude bis(cyclopropylmethyl)amine HCl in the minimum amount of warm Ethanol (40°C).

  • Filtration: Filter while warm to remove mechanical impurities.

  • Precipitation: Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate (ratio 3:1 relative to ethanol) with stirring.

  • Cooling: Cool the mixture to 0°C for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum.

Part 4: Visualizations

Diagram 1: Solvation Mechanisms

This diagram illustrates why the salt dissolves in water (dissociation) vs. DCM (ion pairing).

SolvationMechanism cluster_Water Aqueous Environment (High Dielectric) cluster_DCM DCM Environment (Low Dielectric) Salt Bis(cyclopropylmethyl)amine HCl (Solid Lattice) WaterSolv Dissociated Ions R2NH2(+)  ||  Cl(-) (Hydration Shells) Salt->WaterSolv Dissociation (Enthalpy driven) DCMSolv Contact Ion Pair [R2NH2(+)---Cl(-)] (Lipophilic Solvation) Salt->DCMSolv Ion-Pair Extraction (Lipophilic Shielding)

Caption: Mechanism of dissolution: Ionic dissociation in water vs. tight ion-pairing in chlorinated solvents.

Diagram 2: Purification Decision Tree

A logical workflow for selecting the right solvent system based on impurity profile.

PurificationWorkflow Start Crude Bis(cyclopropylmethyl)amine HCl CheckImp Identify Major Impurity Type Start->CheckImp Inorganic Inorganic Salts (NaCl, NH4Cl) CheckImp->Inorganic High Salt Content Organic Non-polar Organics (Unreacted SM, Oils) CheckImp->Organic Organic Byproducts Action1 DCM Extraction (Dissolve Amine HCl in DCM, Wash with Water) Inorganic->Action1 Action2 Anti-Solvent Recrystallization (Dissolve in EtOH, Precipitate with EtOAc) Organic->Action2 Result1 Pure Salt in DCM Layer (Evaporate to Solid) Action1->Result1 Result2 Pure Crystalline Solid Action2->Result2

Caption: Strategic solvent selection for removing specific impurity classes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12919210, (Cyclopropylmethyl)(methyl)amine hydrochloride. Retrieved from [Link]

    • Context: Provides physicochemical properties and structural analogs for cyclopropyl-amine salts.
  • Context: Verifies physical state and handling of homologous cyclopropylamine hydrochlorides.
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Context: Standard reference for solubility behavior of hydrochloride salts vs. free bases.

Sources

Foundational

Technical Safety & Handling Monograph: Bis(cyclopropylmethyl)amine Hydrochloride

[1] CAS Registry Number: 405879-09-6 Document Type: Technical Safety Guide & Monograph Version: 2.1 (Current as of 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 405879-09-6 Document Type: Technical Safety Guide & Monograph Version: 2.1 (Current as of 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]

Chemical Identity & Molecular Architecture[1]

Bis(cyclopropylmethyl)amine hydrochloride is a secondary amine salt widely utilized as a pharmacophore building block in the synthesis of antiviral and antibacterial agents.[1] Its structural rigidity, conferred by the cyclopropyl moieties, makes it a critical intermediate for modulating lipophilicity and metabolic stability in drug candidates.[1]

Structural Specifications
ParameterTechnical Specification
IUPAC Name N-(Cyclopropylmethyl)cyclopropanemethanamine hydrochloride
Common Name Bis(cyclopropylmethyl)amine HCl
CAS Number 405879-09-6
Molecular Formula C₈H₁₅N[2] · HCl
Molecular Weight 161.67 g/mol
Physical Form White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
Molecular Structure Logic

The molecule consists of a central secondary amine nitrogen bonded to two cyclopropylmethyl groups.[1] The hydrochloride salt form stabilizes the amine, reducing volatility and preventing oxidation, which is common in the free base form.

Key Stability Factor: The cyclopropyl rings are strained (approx.[1] 27.5 kcal/mol strain energy).[1] While kinetically stable under standard storage, exposure to strong Lewis acids or extreme heat can trigger ring-opening reactions, necessitating precise storage protocols.[1]

Hazard Profiling & Toxicology (GHS)

Unlike its free base counterpart, which may exhibit corrosive properties due to high alkalinity, the hydrochloride salt is classified primarily as an irritant.[1] However, the potential for in situ deprotonation in physiological fluids requires strict adherence to exposure controls.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][3][4]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][3]
Toxicological Mechanisms[1]
  • Mucosal Irritation: Upon contact with mucous membranes (eyes, respiratory tract), the salt can hydrolyze or interact with moisture to create a localized hypertonic and acidic environment, leading to tissue irritation (H319, H335).[1]

  • Dermal Interaction: As a lipophilic amine salt, it can penetrate the stratum corneum.[1] While not corrosive, prolonged contact disrupts the lipid barrier, causing dermatitis (H315).[1]

  • Systemic Toxicity: Specific LD50 data for this CAS is limited.[1] By structural analogy to related secondary aliphatic amines, it should be treated as potentially harmful if swallowed, with risks of sympathomimetic effects.[1]

Operational Safety & Exposure Control

This section details the hierarchy of controls required for handling Bis(cyclopropylmethyl)amine hydrochloride in a research or scale-up environment.

Engineering Controls vs. PPE

Trustworthiness in safety relies on redundancy.[1] Do not rely solely on PPE.[1]

  • Primary Barrier: All solid handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure to prevent inhalation of dust (H335).[1]

  • Ventilation: Ensure face velocity > 0.5 m/s.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands Nitrile Gloves (min 0.11 mm)Protects against incidental contact.[1] For prolonged immersion, use laminate (Silver Shield).[1]
Eyes Chemical Safety GogglesPrevents dust ingress and splashes; safety glasses are insufficient for fine powders.[1]
Respiratory N95 / P2 (if outside hood)Mandatory if engineering controls fail or during spill cleanup.[1]
Body Lab Coat (Cotton/Poly)Standard barrier; Tyvek suit recommended for kilogram-scale handling.[1]
Workflow Decision Logic

SafetyWorkflow Start Start: Handling Request QuantCheck Quantity > 10g? Start->QuantCheck SmallScale Use Fume Hood Standard PPE (Nitrile, Goggles) QuantCheck->SmallScale No LargeScale Use Powder Containment Enclosure Double Glove + Tyvek Sleeves QuantCheck->LargeScale Yes Transfer Transfer Solid to Vessel SmallScale->Transfer LargeScale->Transfer DustGen Is Dust Generated? Transfer->DustGen StopWork STOP WORK Allow dust to settle DustGen->StopWork Yes Dissolve Dissolve in Solvent DustGen->Dissolve No CleanUp Wet Wipe Method (Avoid sweeping) StopWork->CleanUp CleanUp->Transfer End Proceed to Reaction Dissolve->End

Figure 1: Operational workflow for handling amine hydrochloride salts, emphasizing dust control.

Stability, Reactivity & Storage[1][4]

Chemical Incompatibilities[1]
  • Strong Oxidizing Agents: Reaction may generate toxic nitrogen oxides (NOx).[1]

  • Strong Bases: Contact with bases (NaOH, KOH, organic bases) will liberate the free amine (Bis(cyclopropylmethyl)amine).[1] The free amine is volatile and likely more toxic/corrosive than the salt.[1]

  • Acid Chlorides/Anhydrides: Will react rapidly to form amides (this is often the desired synthetic pathway but dangerous if uncontrolled).[1]

Storage Protocol
  • Hygroscopicity: Amine hydrochlorides are often hygroscopic.[1] Store in a tightly closed container within a desiccator or dry cabinet.

  • Temperature: Ambient (Room Temperature) is generally stable, but cool storage (2-8°C) extends shelf life by retarding oxidation.[1]

  • Shelf Life: 24 months under optimal conditions.

Emergency Response Protocols

First Aid Measures
Exposure RouteImmediate ActionMedical Rationale
Eye Contact Rinse with water for 15 min.[1][5] Lift eyelids.[1]Dilutes acidity and prevents corneal etching.[1]
Skin Contact Wash with soap and water.[1][3][5] Remove contaminated clothing.[1][6][7]Removes lipophilic residues; soap emulsifies the amine.[1]
Inhalation Move to fresh air.[1][3][5][6][7] If breathing is difficult, give oxygen.[1]Reduces respiratory irritation (H335).[1]
Ingestion Rinse mouth. Do NOT induce vomiting.Prevents aspiration of foaming agents; dilution reduces gastric irritation.[1]
Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<5g) Inside Hood Assess->Minor Contained Major Major Spill (>5g) Or Outside Hood Assess->Major Uncontained PPE_Don Don PPE: Nitrile, Goggles, Lab Coat Minor->PPE_Don Evacuate Evacuate Area Post Warning Signs Major->Evacuate Resp_Don Don PPE: Full Face Respirator (P100) Evacuate->Resp_Don Clean Cover with Wet Paper Towels (Prevents Dust) PPE_Don->Clean Resp_Don->Clean Neutralize Wipe with dil. NaHCO3 (Optional) Clean->Neutralize Dispose Dispose as Hazardous Chemical Waste Neutralize->Dispose

Figure 2: Decision tree for spill remediation, prioritizing dust suppression.[1]

Synthesis & Application Context

For drug development professionals, understanding the reactivity profile is as important as safety.[1]

  • Nucleophilicity: The secondary amine is a moderate nucleophile.[1] In substitution reactions (e.g., Sɴ2 with alkyl halides), the hydrochloride must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA, TEA) to liberate the reactive species.[1]

  • Cyclopropyl Stability: The cyclopropyl group is stable to standard reductive amination conditions (NaBH(OAc)₃) but sensitive to strong acid-catalyzed hydrogenation, which may open the ring.[1]

  • Use Case: Often used to introduce the bis(cyclopropylmethyl)amino moiety, a bulky, lipophilic group that can improve the blood-brain barrier permeability of central nervous system (CNS) active drugs.[1]

References

  • National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 12919210, (Cyclopropylmethyl)(methyl)amine hydrochloride (Related Structure Reference).[1] Retrieved February 21, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Classification and Labelling of Amine Hydrochlorides. Retrieved February 21, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Washington, D.C.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Bis(cyclopropylmethyl)amine via Reductive Amination

Introduction & Strategic Rationale Target Molecule Profile Bis(cyclopropylmethyl)amine is a secondary amine featuring two cyclopropylmethyl groups flanking a central nitrogen. It serves as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

Target Molecule Profile

Bis(cyclopropylmethyl)amine is a secondary amine featuring two cyclopropylmethyl groups flanking a central nitrogen. It serves as a critical intermediate in the synthesis of antiviral agents, GPCR ligands, and various N-heterocyclic pharmacophores.

  • IUPAC Name: N-(Cyclopropylmethyl)cyclopropanemethanamine

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The cyclopropyl ring is chemically versatile but sensitive to ring-opening under strong acid catalysis or vigorous hydrogenation.

Synthetic Strategy: Selective Reductive Amination

The synthesis of secondary amines is most efficiently achieved via Reductive Amination .[1] While direct alkylation of primary amines with alkyl halides often leads to over-alkylation (forming tertiary amines and quaternary salts), reductive amination offers superior stoichiometric control.

Selected Protocol: Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[1][2][3]

Why STAB?

  • Chemoselectivity: STAB is a mild hydride donor. Unlike Sodium Borohydride (

    
    ), it does not reduce aldehydes/ketones rapidly in aprotic solvents. It selectively reduces the protonated iminium ion formed in situ.
    
  • Cyclopropyl Stability: The reaction proceeds under mildly acidic conditions (acetic acid), which preserves the integrity of the strained cyclopropane ring, avoiding the ring-opening risks associated with catalytic hydrogenation or strong Lewis acids.

  • One-Pot Efficiency: The formation of the imine and its subsequent reduction occur in the same vessel without intermediate isolation.

Reaction Mechanism & Pathway[4][5]

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is more basic than the precursor aldehyde and is protonated by the acetic acid (present in the STAB lattice or added). The resulting iminium ion is rapidly and irreversibly reduced by the hydride.

Diagram 1: Mechanistic Pathway (DOT Visualization)

G cluster_0 Critical Control Point Start Cyclopropanecarbaldehyde + Cyclopropylmethanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Imine Imine (Schiff Base) Hemiaminal->Imine -H2O Iminium Protonated Iminium Ion Imine->Iminium +H+ (AcOH) Product Bis(cyclopropylmethyl)amine Iminium->Product +H- (STAB) Reduction

Caption: Sequential formation of the iminium species, which is the sole substrate reduced by STAB, ensuring high selectivity.

Materials & Specifications

To ensure reproducibility, use reagents meeting the following specifications.

ReagentEquiv.[3][4][5]RoleGrade/Spec
(Cyclopropylmethyl)amine 1.0Substrate (Amine)>98%, Free base preferred*
Cyclopropanecarbaldehyde 1.05 - 1.1Substrate (Carbonyl)>97%, Distilled if yellow
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing Agent95%+, Keep dry (moisture sensitive)
Dichloromethane (DCM) SolventSolventAnhydrous (ACS Grade)
Acetic Acid (AcOH) 1.0 - 2.0CatalystGlacial

*Note: If the amine hydrochloride salt is used, add 1.0 equivalent of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to free the base in situ.

Experimental Protocol

Preparation
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Environment: Purge the flask with nitrogen. The reaction is not strictly air-sensitive but moisture must be excluded to prevent STAB decomposition.

Reaction Setup
  • Charge Amine: Add (Cyclopropylmethyl)amine (10 mmol, 0.71 g) to the RBF.

  • Solvent: Add DCM (30 mL). Note: DCE (1,2-Dichloroethane) is the historical standard but DCM is safer and generally effective for aliphatic amines.

  • Charge Aldehyde: Add Cyclopropanecarbaldehyde (10.5 mmol, 0.74 g).

  • Mixing: Stir at room temperature (20-25°C) for 15–30 minutes.

    • Insight: This pre-stir allows the equilibrium formation of the imine. Although STAB allows "direct" addition, a short pre-stir often improves yield for sterically hindered amines.

  • Catalyst: If the reaction is slow (monitored by TLC), add Acetic Acid (10-20 mmol). For aliphatic amines, this is often necessary to catalyze imine formation and protonate the intermediate.

Reduction[6][8]
  • Cooling (Optional): If working on >10g scale, cool to 0°C to manage exotherm. For <1g, room temperature is acceptable.

  • Addition of STAB: Add Sodium Triacetoxyborohydride (14 mmol, 3.0 g) portion-wise over 5–10 minutes.

    • Caution: Hydrogen gas evolution may occur (minor).

  • Reaction Time: Stir vigorously at room temperature under nitrogen for 4–16 hours.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ) or LC-MS. Look for the disappearance of the aldehyde and the appearance of the secondary amine mass (
    
    
    
    ).
Workup (Acid-Base Extraction)

This step is critical for removing neutral impurities (unreacted aldehyde/alcohol) and excess borates.

  • Quench: Slowly add saturated aqueous

    
     (20 mL) to the reaction mixture. Stir for 15 minutes to destroy borate complexes.
    
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Aqueous Extraction: Extract the aqueous layer with fresh DCM (2 x 15 mL). Combine organics.

  • Washing: Wash combined organics with Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification[9]
  • Crude State: The product is a colorless to pale yellow oil.

  • Distillation: For high purity, Kugelrohr distillation is preferred for this volatile amine.

  • Salt Formation (Alternative): Dissolve oil in diethyl ether and add 2M HCl in ether to precipitate the Bis(cyclopropylmethyl)amine hydrochloride salt. This is a white solid, easier to handle and store.

Process Control & Workflow Visualization

Diagram 2: Experimental Workflow (DOT Visualization)

Workflow Setup Reagent Prep (Amine + Aldehyde in DCM) ImineForm Imine Formation (15-30 min stir) Setup->ImineForm Reduction STAB Addition (Portion-wise, 4-16h) ImineForm->Reduction QC QC Check (TLC/LC-MS) Reduction->QC QC->Reduction Incomplete (Add time/STAB) Quench Quench (Sat. NaHCO3) QC->Quench Complete Extraction Extraction & Drying (DCM / Na2SO4) Quench->Extraction Final Bis(cyclopropylmethyl)amine (Oil or HCl Salt) Extraction->Final

Caption: Operational decision tree from setup to isolation, highlighting the QC feedback loop.

Safety & Handling

  • Sodium Triacetoxyborohydride:

    • Hazard: Water-reactive; releases flammable gases.[1][6][7][8] Causes skin irritation and serious eye damage.[7]

    • Handling: Handle in a fume hood. Avoid contact with moisture.[6][7][9][8]

  • Cyclopropyl Moieties:

    • Generally stable, but avoid strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) which can open the ring. The STAB protocol is safe for this functional group.
  • Amine Handling:

    • Secondary amines can react with atmospheric

      
       to form carbamates. Store under nitrogen or argon, preferably as the HCl salt.
      

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][10][11][12][13] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[11][12][13]J. Org.[11][12][13] Chem. 1996, 61, 3849–3862.[3][11][12][13]

  • Abdel-Magid, A. F. ; Mehrman, S. J.[10] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.Org.[7][14] Process Res. Dev. 2006, 10, 971–1031.[10]

  • Gribble, G. W. Sodium Triacetoxyborohydride.[1][2][3][4][5][11]Encyclopedia of Reagents for Organic Synthesis , 2001.

Sources

Application

Application Note: Nucleophilic Substitution Protocols using Dicyclopropylmethylamine (DCPMA)

This Application Note is structured to provide an authoritative, field-validated guide for using Dicyclopropylmethylamine (DCPMA) in nucleophilic substitution reactions. This guide prioritizes experimental precision, mec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, field-validated guide for using Dicyclopropylmethylamine (DCPMA) in nucleophilic substitution reactions. This guide prioritizes experimental precision, mechanistic insight, and reproducibility.


 and 

Reactions with Sterically Demanding Amines Molecule of Interest: 1,1-Dicyclopropylmethanamine (CAS: 13375-29-6)

Executive Summary & Chemical Profile[1][2]

Dicyclopropylmethylamine (DCPMA) is a primary amine characterized by significant steric bulk at the


-carbon, owing to two cyclopropyl rings. Unlike linear alkyl amines, DCPMA exhibits a unique reactivity profile:
  • Nucleophilicity: Moderated by steric hindrance (similar to isopropylamine or cyclohexylamine) but enhanced by the electron-donating nature of the cyclopropyl groups (

    
    -conjugation).
    
  • Stability: The cyclopropyl rings are sensitive to strong acids and radical conditions (ring opening) but are stable under standard basic nucleophilic substitution conditions.

  • Application: It is a critical pharmacophore in the synthesis of CRF-1 antagonists, antiviral agents, and GPCR ligands, often used to introduce metabolic stability and hydrophobic bulk.

Physicochemical Data
PropertyValueNote
Formula

Primary Amine
MW 111.19 g/mol --
Boiling Point ~161°CHigh boiling point allows for thermal reactions
pKa (Conj.[1][2][3][4] Acid) ~10.5 - 11.0Estimated; comparable to diisopropylamine
Steric Profile High (

-branched)
Prone to E2 elimination side reactions if electrophile is hindered

Core Directive: Reaction Strategies

When performing nucleophilic substitution with DCPMA, the primary challenge is balancing nucleophilic attack against elimination (


)  side reactions, which are favored by the amine's bulk.

We define two validated protocols:

  • Protocol A:

    
     Alkylation with Alkyl Halides (for aliphatic chains).
    
  • Protocol B:

    
     Displacement (for heteroaryl scaffolds, e.g., chloropyrimidines).
    
Mechanistic Pathway & Logic

The following diagram illustrates the decision matrix and mechanistic flow for selecting the correct protocol.

ReactionLogic Start Target Electrophile AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide ArylHalide Activated Aryl/Heteroaryl (Ar-X) Start->ArylHalide CheckSterics Check Sterics of R-X AlkylHalide->CheckSterics ProtocolB Protocol B: SNAr (Thermal/Microwave, DIPEA) ArylHalide->ProtocolB Primary Primary Alkyl Halide CheckSterics->Primary Uninhibited Secondary Secondary/Tertiary CheckSterics->Secondary Hindered ProtocolA Protocol A: SN2 (Polar Aprotic, Mild Base) Primary->ProtocolA Alternative Switch to Reductive Amination (Avoid Elimination) Secondary->Alternative High E2 Risk

Figure 1: Decision matrix for DCPMA functionalization. Note that secondary alkyl halides often lead to elimination due to the steric bulk of DCPMA; reductive amination is preferred in those cases.

Protocol A: Alkylation (General Procedure)

Objective: Mono-alkylation of DCPMA with primary alkyl halides (benzyl bromides, alkyl iodides). Critical Constraint: Avoid over-alkylation (quaternization) and elimination.

Materials
  • Nucleophile: DCPMA (1.2 equivalents)

  • Electrophile: Primary Alkyl Halide (1.0 equivalent)

  • Base:

    
     (3.0 equivalents) or 
    
    
    
    (for faster kinetics)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Additive: TBAI (Tetrabutylammonium iodide) - 10 mol% (catalyst for chlorides/bromides)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend powdered

    
     (3.0 eq) in anhydrous Acetonitrile (0.2 M concentration relative to electrophile).
    
  • Addition: Add DCPMA (1.2 eq) to the suspension. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Reaction: Add the Alkyl Halide (1.0 eq) dropwise.

    • Note: If the electrophile is a chloride, add TBAI (0.1 eq) at this stage to facilitate the Finkelstein reaction in situ.

  • Incubation: Heat the reaction to 60°C under an inert atmosphere (

    
     or Ar). Monitor by LC-MS or TLC.
    
    • Typical Duration: 4–12 hours.[5]

    • Checkpoint: If >10% dialkylation is observed, lower temperature to 40°C and reduce reaction time.

  • Work-up:

    • Cool to room temperature.[5]

    • Filter off the inorganic salts (

      
      /KX) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane/EtOAc (gradient). DCPMA derivatives are often UV active if the alkyl group is aromatic; otherwise, use

      
       stain or Ninhydrin.
      

Protocol B: for Heteroaryl Synthesis

Objective: Coupling DCPMA with activated heteroaryl chlorides (e.g., 4-chloropyrimidine, 2-chloropyridine). This is the standard route for synthesizing CRF-1 antagonists.

Materials
  • Nucleophile: DCPMA (1.1 equivalents)

  • Electrophile: Heteroaryl Chloride (1.0 equivalent)

  • Base: DIPEA (

    
    -Diisopropylethylamine) (2.5 equivalents)
    
  • Solvent: DMSO (for thermal) or NMP (for microwave)

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, dissolve the Heteroaryl Chloride (1.0 eq) in DMSO (0.5 M).

  • Base Addition: Add DIPEA (2.5 eq). The solution may darken slightly.

  • Nucleophile Addition: Add DCPMA (1.1 eq).

  • Reaction Conditions:

    • Method A (Thermal): Heat to 90–110°C in an oil bath for 12–24 hours.

    • Method B (Microwave - Preferred): Heat to 120°C for 30–60 minutes.

    • Why Microwave?

      
       with sterically hindered amines often requires high activation energy. Microwave irradiation minimizes thermal decomposition of the cyclopropyl rings by reducing overall heat exposure time.
      
  • Quenching: Pour the reaction mixture into ice-cold water.

    • Outcome: The product often precipitates as a solid.

  • Isolation:

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oiling Out: Extract with DCM, dry over

      
      , and concentrate.
      

Troubleshooting & Optimization

Solvent Compatibility Matrix

The choice of solvent dramatically impacts the


 vs. 

ratio for DCPMA.
SolventDielectric Constant

Rate
Risk of EliminationRecommendation
Acetonitrile (ACN) 37.5HighModeratePrimary Choice for Alkyl Halides.
DMF/DMSO 36.7 / 46.7Very HighHighUse for

or unreactive electrophiles.
THF 7.5LowLowUse if selectivity is poor in ACN.
DCM 8.9Very LowLowNot recommended for substitution.
Handling Cyclopropyl Stability

While the cyclopropyl group is robust in these protocols, avoid:

  • Strong Lewis Acids (

    
    , 
    
    
    
    ) during workup, as they can trigger ring opening.
  • Radical Initiators (AIBN, peroxides) unless specifically intended, as cyclopropylcarbinyl radicals rearrange rapidly.

Experimental Validation (Self-Check)
  • NMR Check: The cyclopropyl protons are diagnostic. Look for multiplets in the 0.2 – 0.7 ppm range. If these signals disappear or shift to alkene regions (4.5–6.0 ppm), ring opening or elimination has occurred.

  • Mass Spec: DCPMA (

    
    ) adds a mass of 111.19 Da  (minus the leaving group).
    

References

  • Synthesis of Cyclopropylamines: Organic Syntheses, Coll. Vol. 10, p. 289 (2004); Vol. 78, p. 142 (2002). (General methods for cyclopropylamine synthesis and stability).

  • Nucleophilic Arom

    
    ):  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chem. Rev., 49(2), 273–412. (Foundational mechanism). 
    
  • Steric Effects in Amination:Journal of Medicinal Chemistry, "Synthesis of CRF-1 Antagonists containing dicyclopropylmethylamine.
  • Dicyclopropylmethylamine CAS Data: Sigma-Aldrich / Merck Technical Data Sheet for CAS 13375-29-6.

Sources

Method

Synthesis of urea derivatives from bis(cyclopropylmethyl)amine

Application Note: Modular Synthesis of Lipophilic Urea Scaffolds using Bis(cyclopropylmethyl)amine Strategic Overview In the landscape of medicinal chemistry, urea functionalities ( ) act as privileged pharmacophores, se...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Lipophilic Urea Scaffolds using Bis(cyclopropylmethyl)amine

Strategic Overview

In the landscape of medicinal chemistry, urea functionalities (


) act as privileged pharmacophores, serving as hydrogen bond donor/acceptor motifs critical for binding affinity in targets such as Soluble Epoxide Hydrolase (sEH) , Raf Kinases , and TRPV1 channels .

This guide focuses on the utilization of bis(cyclopropylmethyl)amine (CAS: 405879-09-6) as a strategic building block. Unlike simple aliphatic amines, the bis(cyclopropylmethyl) moiety offers unique advantages:

  • Metabolic Stability: The cyclopropyl group resists

    
    -hydroxylation and subsequent dealkylation by Cytochrome P450 enzymes more effectively than isopropyl or ethyl groups.
    
  • Lipophilicity Tuning: It provides significant hydrophobic bulk to occupy non-polar pockets (e.g., the catalytic tunnel of sEH) without the entropic penalty of flexible alkyl chains.

  • Conformational Restriction: The steric bulk of the two branched groups forces the urea linkage into specific conformations, potentially enhancing on-target residence time.

Pre-Synthesis Considerations & Safety

Chemical Properties
  • Substrate: Bis(cyclopropylmethyl)amine[1]

  • Classification: Secondary Amine[2]

  • Nucleophilicity: Moderate. The branching at the

    
    -position (the cyclopropyl ring) creates steric drag, making it slightly less nucleophilic than diethylamine but more reactive than diisopropylamine.
    
  • Stability Warning: Cyclopropylmethyl groups are susceptible to radical rearrangements (opening to butenyl systems). Avoid radical initiators. While stable to bases, strong Lewis acids can trigger ring-opening.

Critical Safety: Phosgene Equivalents

Protocol B utilizes Triphosgene (Bis(trichloromethyl) carbonate).[3][4]

  • Hazard: Triphosgene is a solid source of phosgene gas. Upon heating or contact with nucleophiles, it releases phosgene.

  • Control: All reactions must be performed in a functioning fume hood. A quench solution (saturated aqueous

    
     + 
    
    
    
    ) must be prepared before starting the reaction to neutralize any escaped phosgene or residual reagents.

Experimental Protocols

Workflow Visualization

ReactionWorkflow Amine Bis(cyclopropylmethyl)amine Int Carbamoyl Chloride / Imidazolide Intermediate Amine->Int Method B/C: Activation (Triphosgene or CDI) Urea Target Urea Derivative Amine->Urea Method A: Direct Coupling (DCM, 0°C -> RT) Iso Isocyanate (R-NCO) Iso->Urea Tri Triphosgene / CDI Tri->Int Int->Urea Nucleophilic Displacement Amine2 Amine Partner (R-NH2) Amine2->Urea

Figure 1: Decision tree for urea synthesis. Method A is preferred for commercial isocyanates; Method B/C is required for custom amine partners.

Protocol A: Direct Coupling with Isocyanates (The "Click" Route)

Best for: Synthesizing libraries where the partner isocyanate is commercially available.

Reagents:

  • Bis(cyclopropylmethyl)amine (1.0 equiv)

  • Isocyanate (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (

    
    ) (0.5 equiv - optional, catalytic base speeds up reaction if amine salt is present)
    

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of bis(cyclopropylmethyl)amine in 5 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C (ice bath). Add the isocyanate (1.1 mmol) dropwise via syringe.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexanes). The secondary amine spot (ninhydrin active) should disappear.

  • Workup:

    • Dilute with 10 mL DCM.

    • Wash with 1M HCl (5 mL) to remove unreacted amine (if any). Note: Quick wash to avoid acid-catalyzed ring opening.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Hexanes/EtOAc is often sufficient due to the high crystallinity of urea derivatives. If oil persists, use Flash Chromatography.

Protocol B: Triphosgene-Mediated Coupling (The "Custom Core" Route)

Best for: Coupling with complex amines where the isocyanate is unstable or unavailable.

Reagents:

  • Bis(cyclopropylmethyl)amine (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Primary Amine Partner (

    
    ) (1.1 equiv)
    
  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: THF or DCM (anhydrous)

Step-by-Step:

  • Activation (Carbamoyl Chloride Formation):

    • Dissolve Triphosgene (0.35 mmol) in anhydrous THF (5 mL) at 0°C.

    • Slowly add a solution of bis(cyclopropylmethyl)amine (1.0 mmol) and DIPEA (1.5 mmol) in THF (2 mL) dropwise over 15 minutes.

    • Critical: The solution may turn cloudy (amine salt). Stir at 0°C for 30 minutes.

  • Coupling:

    • Add the partner amine (

      
      , 1.1 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.
      
    • Allow to warm to RT and stir for 4–12 hours.

    • Note: If the partner amine is sterically hindered (e.g., adamantylamine), refluxing THF (60°C) may be required.

  • Quench & Workup:

    • Safety: Add 2 mL of saturated

      
       solution carefully to quench residual phosgene species.
      
    • Extract with EtOAc (

      
       mL). Wash organics with Brine.
      
    • Concentrate and purify via silica gel chromatography.

Mechanistic Insight: Nucleophilic Addition

Understanding the mechanism is vital for troubleshooting low yields. The steric bulk of the bis(cyclopropylmethyl) group can retard the initial attack, making the activation step (in Method B) the rate-determining step.

Mechanism Step1 Step 1: Nucleophilic Attack Amine lone pair attacks Carbonyl Carbon Step2 Intermediate: Zwitterionic Tetrahedral Adduct Step1->Step2 Fast Step3 Step 3: Proton Transfer & Re-aromatization Step2->Step3 Rate Limiting (Steric Dependent)

Figure 2: Reaction progress. In bis-substituted systems, the proton transfer in Step 3 is often hindered by the folding of the cyclopropyl rings.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, look for these specific diagnostic signals.

Table 1: Diagnostic NMR/MS Signals

TechniqueSignalInterpretation
1H NMR

0.2 – 0.6 ppm (Multiplets)
Cyclopropyl Ring Protons. These high-field signals are the fingerprint of your starting material. They must remain intact (no opening to alkene).
1H NMR

4.5 – 6.0 ppm (Broad Singlet)
Urea N-H. Appearance of this signal confirms urea formation. (Note: Bis-substitution removes one N-H; only the partner amine N-H remains).
13C NMR

155 – 160 ppm
Carbonyl (C=O). The urea carbonyl carbon.
LC-MS

Mass should correspond to

Da (Carbonyl insertion).

Troubleshooting Tip: If you see signals around 5.0–6.0 ppm corresponding to alkenes, acid-catalyzed ring opening has occurred. Switch to Method B and ensure basic conditions (DIPEA) are maintained throughout.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. (Discusses the SAR of urea-based sEH inhibitors and the role of lipophilic groups).

  • Sartori, G., & Maggi, R. (2006). "Acyclic and cyclic ureas." Science of Synthesis. (Comprehensive review of urea synthesis methodologies including phosgene equivalents).

  • Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute."[5] Angewandte Chemie International Edition. (The foundational paper on handling Triphosgene safely).

  • Konishi, Y., et al. (2008). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. (Specific examples of adamantyl and cycloalkyl ureas).

  • Sigma-Aldrich. "Triphosgene Safety Data Sheet & Handling Guide." (Mandatory safety reference for Protocol B).

Sources

Application

Preparation of Rilmenidine impurities using bis(cyclopropylmethyl)amine

This Application Note is designed for organic chemists and analytical scientists involved in the process development and quality control of Rilmenidine. It addresses the synthesis of a specific structural isomer impurity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and analytical scientists involved in the process development and quality control of Rilmenidine. It addresses the synthesis of a specific structural isomer impurity arising from the use of bis(cyclopropylmethyl)amine (the linear secondary amine) instead of the required dicyclopropylmethylamine (the branched primary amine).

Target Molecule: 2-[Bis(cyclopropylmethyl)amino]-4,5-dihydrooxazole CAS Registry (Reagent): 13487-54-2 (Bis(cyclopropylmethyl)amine) Role: Critical Reference Standard for ICH Q3A Impurity Profiling

Executive Summary & Scientific Rationale

In the synthesis of Rilmenidine (an


 imidazoline receptor agonist), the key starting material is dicyclopropylmethylamine  (a primary amine). However, during the production of this amine (often via reductive amination), a thermodynamic regioisomer can form: bis(cyclopropylmethyl)amine  (a secondary amine).

If this linear impurity is present in the starting material, it reacts with 2-chloroethyl isocyanate to form a stable, pharmacologically inactive, but structurally similar impurity: 2-[bis(cyclopropylmethyl)amino]-2-oxazoline .

This protocol details the controlled synthesis of this specific impurity to serve as a Reference Standard (RS) for HPLC method validation.

Structural Differentiation
  • Rilmenidine (API): Branched structure.[1][2] The exocyclic nitrogen is attached to a methine (

    
    ) group bridging two cyclopropyl rings.
    
  • Target Impurity (Linear): Linear structure. The exocyclic nitrogen is attached to two separate methylene (

    
    ) groups, each leading to a cyclopropyl ring.
    

Reaction Mechanism & Strategy

The synthesis mimics the industrial route of Rilmenidine but substitutes the amine source.[3] It proceeds via a two-stage "one-pot" or stepwise sequence:

  • Nucleophilic Addition: The secondary amine attacks the isocyanate carbon to form a trisubstituted urea intermediate.

  • Intramolecular Cyclization: Under thermal or basic conditions, the urea oxygen attacks the alkyl chloride (or the nitrogen attacks, depending on tautomerism), eliminating HCl to close the oxazoline ring.

Pathway Visualization

Rilmenidine_Impurity_Pathway Amine Bis(cyclopropylmethyl)amine (Linear Contaminant) Intermediate Chloroethyl Urea Intermediate Amine->Intermediate DCM, 0°C Nucleophilic Addition Rilmenidine Rilmenidine API (Branched Structure) Amine->Rilmenidine Avoid This (Contamination Risk) Reagent 2-Chloroethyl Isocyanate Reagent->Intermediate Impurity Target Impurity: 2-[Bis(cyclopropylmethyl)amino]-oxazoline Intermediate->Impurity NaOH/Heat Cyclization (-HCl)

Figure 1: Mechanistic pathway showing the genesis of the linear impurity from the secondary amine contaminant.

Detailed Experimental Protocol

Materials Required[3][4][5][6][7][8][9][10][11]
  • Precursor: Bis(cyclopropylmethyl)amine (Commercial or synthesized via reductive amination).

  • Reagent: 2-Chloroethyl isocyanate (Handle with extreme care; lachrymator).

  • Solvent: Dichloromethane (DCM) (Anhydrous), Methanol.

  • Base: Sodium Hydroxide (NaOH) or Potassium Fluoride on Alumina (

    
    ).
    
Step 1: Formation of the Urea Intermediate

Objective: Synthesize 1,1-bis(cyclopropylmethyl)-3-(2-chloroethyl)urea.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charge: Add Bis(cyclopropylmethyl)amine (5.0 g, 40 mmol) and anhydrous DCM (50 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Dissolve 2-Chloroethyl isocyanate (4.6 g, 44 mmol, 1.1 eq) in DCM (10 mL). Add this solution dropwise over 30 minutes, maintaining temperature <10°C.

    • Note: The reaction is exothermic. Control rate to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The amine spot should disappear, replaced by a lower Rf urea spot.

  • Workup: Wash the organic layer with water (2 x 30 mL) to remove excess isocyanate derivatives. Dry over

    
    , filter, and concentrate in vacuo to yield the crude urea (typically a viscous oil).
    
Step 2: Cyclization to Oxazoline

Objective: Ring closure to form the final impurity.

  • Solvent Switch: Redissolve the crude urea residue in Methanol (60 mL).

  • Base Addition: Add NaOH pellets (1.9 g, 48 mmol, 1.2 eq) or 1M aqueous NaOH.

    • Alternative: For milder conditions, use

      
       (40% wt) in acetonitrile under reflux.
      
  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

    • Mechanism:[2][3][4][][6][][8][9] The urea carbonyl oxygen acts as a nucleophile attacking the carbon bearing the chlorine, displacing Cl-.

  • Quench: Cool to room temperature. Evaporate methanol under reduced pressure.

  • Extraction: Resuspend residue in water (50 mL) and extract with DCM (3 x 40 mL).

  • Purification: The crude product often requires flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: DCM:Methanol:Ammonia (95:4:1). The oxazoline is basic and polar.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Bis(cyclopropylmethyl)amine in DCM (0°C) Add_Iso Add 2-Chloroethyl Isocyanate (Dropwise, <10°C) Start->Add_Iso Stir Stir 2h @ RT (Urea Formation) Add_Iso->Stir Evap Concentrate to Crude Urea Stir->Evap Cyclize Reflux in MeOH + NaOH (3-5 hours) Evap->Cyclize Extract Extraction (DCM/Water) & Concentration Cyclize->Extract Purify Flash Chromatography (DCM:MeOH:NH3) Extract->Purify Final Final Reference Standard: Linear Isomer Impurity Purify->Final

Figure 2: Step-by-step workflow for the preparation of the Rilmenidine linear isomer impurity.

Characterization & Validation

To certify this material as a Reference Standard, it must be distinguished from Rilmenidine.

NMR Spectroscopy Comparison

The key differentiator is the proton environment adjacent to the nitrogen.

FeatureRilmenidine (API)Linear Impurity (Target)
Structure


1H NMR Signal 1H, Methine 4H, Methylene
Chemical Shift

3.0 - 3.2 ppm (Multiplet)

3.1 - 3.3 ppm (Doublet)
Integration 1 Proton4 Protons
Carbon (13C) Methine C at ~60 ppmMethylene C at ~55 ppm
Mass Spectrometry[9]
  • Rilmenidine:

    
    
    
  • Linear Impurity:

    
    
    
  • Note: Since they are isomers, Low-Res MS cannot distinguish them. MS/MS fragmentation or Retention Time (HPLC) is required. The linear impurity typically elutes later than Rilmenidine on C18 columns due to increased lipophilicity (two exposed methylene groups vs one sterically crowded methine).

References

  • Rilmenidine Structure and Mechanism

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 68712, Rilmenidine.
    • Link:

  • Source: Poos, G. I., et al. "2-Amino-2-oxazolines. Synthesis and Properties." Journal of Organic Chemistry.
  • Impurity Profiling Guidelines

    • Source: ICH Harmonised Tripartite Guideline.[10] "Impurities in New Drug Substances Q3A(R2)."

    • Link:

  • Patent Reference for Rilmenidine Process

    • Source: US Patent 4,313,958. "Oxazoline derivatives, process for their preparation and pharmaceutical compositions containing them."
    • Context: Establishes the standard synthesis route (dicyclopropylmethylamine + chloroethyl isocyanate)
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Removing tertiary amine byproducts from bis(cyclopropylmethyl)amine reactions

This technical guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of bis(cyclopropylmethyl)amine, sp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of bis(cyclopropylmethyl)amine, specifically the removal of the common tertiary amine byproduct, tris(cyclopropylmethyl)amine. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: Isolating Your Desired Secondary Amine

This section addresses common issues observed during the synthesis and purification of bis(cyclopropylmethyl)amine, particularly when byproducts are compromising yield and purity.

Question: My reaction to synthesize bis(cyclopropylmethyl)amine has produced a significant amount of a higher molecular weight impurity that I suspect is the tertiary amine. How can I confirm this and what is the primary cause?

Answer:

Your suspicion is likely correct. The formation of a tertiary amine, tris(cyclopropylmethyl)amine, is a common side reaction in the synthesis of bis(cyclopropylmethyl)amine, especially during reductive amination or alkylation reactions.

Confirmation of Tertiary Amine Byproduct:

The most straightforward method for confirming the presence of tris(cyclopropylmethyl)amine is through Gas Chromatography-Mass Spectrometry (GC-MS). You will observe a peak with a higher molecular weight corresponding to the tertiary amine, in addition to your desired secondary amine product. Gas chromatography can also be used for quantitative analysis of the product mixture.

Primary Cause of Tertiary Amine Formation:

The formation of the tertiary amine byproduct is typically a result of over-alkylation.[1] The initially formed bis(cyclopropylmethyl)amine (a secondary amine) can act as a nucleophile and react with the alkylating agent or the aldehyde/ketone starting material in a subsequent reductive amination step. This leads to the formation of the tris(cyclopropylmethyl)amine (a tertiary amine). The reaction mechanism is illustrated below.

G cluster_0 Desired Reaction cluster_1 Side Reaction (Over-alkylation) Cyclopropylmethylamine Cyclopropylmethylamine Intermediate_1 Intermediate_1 Cyclopropylmethylamine->Intermediate_1 Nucleophilic attack Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Intermediate_1 Bis(cyclopropylmethyl)amine Bis(cyclopropylmethyl)amine Intermediate_1->Bis(cyclopropylmethyl)amine Reduction Bis_amine_reactant Bis(cyclopropylmethyl)amine Intermediate_2 Intermediate_2 Bis_amine_reactant->Intermediate_2 Nucleophilic attack Aldehyde_reactant Cyclopropanecarboxaldehyde Aldehyde_reactant->Intermediate_2 Tris(cyclopropylmethyl)amine Tris(cyclopropylmethyl)amine Intermediate_2->Tris(cyclopropylmethyl)amine Reduction

Caption: Formation of bis- and tris(cyclopropylmethyl)amine.

Controlling the stoichiometry of your reactants is crucial. Using an excess of the primary amine (cyclopropylmethylamine) can help to minimize the formation of the tertiary amine byproduct.

Question: I've confirmed the presence of the tertiary amine byproduct. What are the most effective methods for its removal to isolate pure bis(cyclopropylmethyl)amine?

Answer:

There are three primary methods for removing tertiary amine byproducts from your desired secondary amine:

  • Acid-Base Extraction: This classical and often highly effective technique leverages the differences in basicity between secondary and tertiary amines to separate them.

  • Flash Column Chromatography: A standard purification technique that separates compounds based on their polarity.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific impurities from a solution.

The choice of method will depend on the scale of your reaction, the resources available, and the specific properties of your product.

Detailed Experimental Protocols

This section provides step-by-step procedures for the recommended purification methods.

Protocol 1: Purification via Acid-Base Extraction

This method is based on the principle that the protonated forms of amines (ammonium salts) are soluble in aqueous solutions, while the free-base forms are typically more soluble in organic solvents.[2][3] By carefully controlling the pH, it is possible to selectively extract the more basic tertiary amine.

Materials:

  • Crude reaction mixture containing bis(cyclopropylmethyl)amine and tris(cyclopropylmethyl)amine dissolved in an organic solvent (e.g., diethyl ether, dichloromethane).

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M).

  • Sodium hydroxide (NaOH) solution (e.g., 2 M).

  • Separatory funnel.

  • pH paper or pH meter.

  • Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

  • Initial Acid Wash:

    • Dissolve your crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of dilute HCl solution.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amines will move to the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh dilute HCl solution to ensure all amine products are protonated and extracted.

  • Selective Basification and Extraction:

    • Combine the acidic aqueous extracts.

    • Slowly add NaOH solution while monitoring the pH. The goal is to carefully raise the pH to a point where the less basic secondary amine is deprotonated and becomes insoluble in the aqueous layer, while the more basic tertiary amine remains protonated and in solution. This requires careful pH control.

    • Once the desired pH is reached (this may require some optimization for your specific mixture), extract the aqueous solution with an organic solvent (e.g., diethyl ether) to recover the deprotonated bis(cyclopropylmethyl)amine.

    • Repeat the extraction of the aqueous layer to maximize the recovery of your product.

  • Isolation of the Tertiary Amine (Optional):

    • To isolate the tertiary amine byproduct, continue adding NaOH solution to the aqueous layer until it is strongly basic (pH > 12).

    • Extract the basified aqueous layer with an organic solvent to recover the deprotonated tris(cyclopropylmethyl)amine.

  • Final Work-up:

    • Combine the organic extracts containing your purified bis(cyclopropylmethyl)amine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified bis(cyclopropylmethyl)amine.

G Start Crude Mixture in Organic Solvent Add_HCl Add Dilute HCl Start->Add_HCl Separate_Layers_1 Separate Layers Add_HCl->Separate_Layers_1 Aqueous_Layer_1 Aqueous Layer (Protonated Amines) Separate_Layers_1->Aqueous_Layer_1 Organic_Layer_1 Organic Layer (Neutral Impurities) Separate_Layers_1->Organic_Layer_1 Adjust_pH Carefully add NaOH to adjust pH Aqueous_Layer_1->Adjust_pH Extract_Secondary Extract with Organic Solvent Adjust_pH->Extract_Secondary Separate_Layers_2 Separate Layers Extract_Secondary->Separate_Layers_2 Organic_Layer_2 Organic Layer (Pure Secondary Amine) Separate_Layers_2->Organic_Layer_2 Aqueous_Layer_2 Aqueous Layer (Protonated Tertiary Amine) Separate_Layers_2->Aqueous_Layer_2 Workup_Secondary Dry and Evaporate Organic_Layer_2->Workup_Secondary Add_More_NaOH Add excess NaOH Aqueous_Layer_2->Add_More_NaOH Extract_Tertiary Extract with Organic Solvent Add_More_NaOH->Extract_Tertiary Organic_Layer_3 Organic Layer (Tertiary Amine) Extract_Tertiary->Organic_Layer_3 Workup_Tertiary Dry and Evaporate Organic_Layer_3->Workup_Tertiary Final_Product_Secondary Pure Bis(cyclopropylmethyl)amine Workup_Secondary->Final_Product_Secondary Final_Product_Tertiary Tris(cyclopropylmethyl)amine Workup_Tertiary->Final_Product_Tertiary

Caption: Workflow for Acid-Base Extraction of Amines.

Protocol 2: Purification via Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[4][5][6] Since tertiary amines are generally less polar than their secondary amine counterparts, this technique can provide good separation.

Materials:

  • Silica gel (for flash chromatography).

  • A suitable column.

  • Eluent (a mixture of a non-polar and a polar solvent, e.g., hexanes and ethyl acetate).

  • Triethylamine (TEA) or ammonia in methanol to add to the eluent.

  • Thin Layer Chromatography (TLC) plates and a developing chamber.

  • Crude reaction mixture.

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of your crude mixture in a suitable solvent.

    • Spot the mixture onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives good separation between your product and the tertiary amine byproduct. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.

    • Crucial Tip: Amines can "streak" on silica gel due to their basicity. To prevent this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your eluent.[7]

  • Pack the Column:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Load the Sample:

    • Dissolve your crude mixture in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column:

    • Begin eluting the column with your chosen solvent system, applying pressure with a pump or air line.

    • Collect fractions and monitor their composition by TLC.

    • The less polar tertiary amine will typically elute before the more polar secondary amine.

  • Isolate the Product:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain the purified bis(cyclopropylmethyl)amine.

ParameterRecommendationRationale
Stationary Phase Silica GelStandard, cost-effective, and provides good separation for many amines.
Mobile Phase Modifier 0.1-1% Triethylamine or Ammonia in MethanolPrevents peak tailing and improves separation by neutralizing acidic sites on the silica.[7]
Target Rf on TLC 0.2 - 0.4Provides the best resolution during column chromatography.
Elution Order Tertiary Amine followed by Secondary AmineTertiary amines are generally less polar and interact less with the silica gel.
Protocol 3: Purification using Scavenger Resins

Scavenger resins are functionalized polymers that react with and bind to specific types of molecules, allowing for their easy removal by filtration.[8] For removing a tertiary amine byproduct, an isocyanate-functionalized resin or an acidic ion-exchange resin can be effective.

Materials:

  • Crude reaction mixture dissolved in a suitable solvent.

  • Appropriate scavenger resin (e.g., isocyanate resin for primary/secondary amine removal, or a strong cation exchange resin for general amine removal).

  • Reaction vessel with agitation (e.g., shaker or stir plate).

  • Filtration apparatus.

Procedure:

  • Choose the Right Resin:

    • To selectively remove the secondary amine (your product) and leave the tertiary amine behind, an isocyanate resin is a good choice as it reacts with primary and secondary amines.

    • Conversely, if you wish to remove all amines, a strong cation exchange resin can be used. This may be less selective for separating secondary and tertiary amines.

  • Scavenging:

    • Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane, THF).

    • Add the scavenger resin to the solution. The amount of resin will depend on its loading capacity and the amount of impurity to be removed (typically a 2-3 fold excess is used).

    • Agitate the mixture for a sufficient amount of time (this can range from a few hours to overnight, and should be monitored by TLC or GC).

  • Isolation:

    • Once the reaction is complete, filter off the resin.

    • Wash the resin with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to obtain your purified product.

G Start Crude Mixture in Solution Add_Resin Add Scavenger Resin Start->Add_Resin Agitate Agitate Mixture Add_Resin->Agitate Filter Filter Agitate->Filter Resin Resin with Bound Impurity Filter->Resin Filtrate Filtrate with Pure Product Filter->Filtrate Evaporate Evaporate Solvent Filtrate->Evaporate Final_Product Pure Bis(cyclopropylmethyl)amine Evaporate->Final_Product

Caption: Workflow for Purification with Scavenger Resins.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of bis(cyclopropylmethyl)amine that are relevant for purification?

Q2: Can I use distillation to separate bis(cyclopropylmethyl)amine from the tertiary amine byproduct?

Fractional distillation can be a viable method if there is a significant difference in the boiling points of the secondary and tertiary amines. However, the boiling points may be too close for efficient separation, especially on a small scale. It is generally more practical to use one of the methods described above.

Q3: My acid-base extraction is resulting in an emulsion. What should I do?

Emulsions are common during the extraction of amines. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the emulsion through a pad of Celite.

  • Allow the mixture to stand for a longer period.

Q4: Are there any safety precautions I should be aware of when working with these amines?

Yes. Cyclopropylamines are flammable and can be irritating to the skin, eyes, and respiratory system.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: Can I use an alternative to silica gel for chromatography?

Yes, for basic compounds like amines, alumina (basic or neutral) can be a good alternative to silica gel as it can reduce peak tailing.[11] Amine-functionalized silica is also an excellent option that often provides superior separation for amines without the need for a basic modifier in the eluent.[7]

References

  • Ma, S., & Jha, A. (2019). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ChemistrySelect, 4(32), 9471-9475.
  • Warner, H. L. (1974). U.S. Patent No. 3,847,985. Washington, DC: U.S.
  • Frontier, A. (2026). Workup: Amines. University of Rochester. Retrieved from [Link]

  • Creedon, S. M., & Murphy, P. V. (2000). U.S. Patent No. 3,988,464. Washington, DC: U.S.
  • Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Accounts of Chemical Research, 32(1), 18-26.
  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Chemistry & Chemical Science.
  • Kagan, F., & Birkenmeyer, R. D. (1974). U.S. Patent No. 3,856,795. Washington, DC: U.S.
  • Wipf, P. (2004). Strategies in Organic Synthesis. University of Pittsburgh.
  • Zakarian, A. (n.d.). How to do Flash Column Chromatography in 15 Minutes. University of California, Santa Barbara.
  • Process for the purification of tertiary amines. (1979).
  • 8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
  • Ley, S. V., & Leach, A. G. (2001).
  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Ryding, S. (2018).
  • Separation of secondary and tertiary amines. (n.d.). ECHEMI.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Zhang, Z., & Li, Z. (2021). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic & Biomolecular Chemistry, 19(37), 8096-8100.
  • Mills, J. F. (1973). U.S. Patent No. 3,711,549. Washington, DC: U.S.
  • Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]

  • 5 Steps to successful flash chromatography. (2023). Biotage. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Reddit.
  • Wessjohann, L. A., & Gilleron, M. (2011). Further reactions on reductive amination products with key building blocks shown.
  • de Meijere, A., & Kozhushkov, S. I. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1364-1368.
  • Lee, S., & Kim, S. (2022). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv.
  • PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. (2004).
  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Gutsulyak, D. V., & Nikonov, G. I. (2012). Synthesis and Catalytic Reactivity of Bis(amino)cyclopropenylidene Carbene-Borane Adducts. Organometallics, 31(15), 5586-5593.
  • Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. (n.d.). Organic Syntheses.
  • Cyclopropylamine (CAS 765-30-0). (n.d.). Cheméo.
  • (cyclopropylmethyl)(methyl)amine. (n.d.). Santa Cruz Biotechnology.
  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). (n.d.).

Sources

Optimization

Controlling steric hindrance in bis(cyclopropylmethyl)amine coupling reactions

The following technical support guide is structured as a specialized "Help Center" for researchers working with bis(cyclopropylmethyl)amine. It prioritizes actionable troubleshooting, mechanistic understanding, and valid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized "Help Center" for researchers working with bis(cyclopropylmethyl)amine. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Steric & Electronic Control

Welcome to the Bis(cyclopropylmethyl)amine (BCPMA) coupling support hub. This specific secondary amine presents a dual challenge: steric bulk at the


-position (creating a "folding" shield around the nitrogen) and electronic fragility  due to the strain energy of the cyclopropyl rings (~27.5 kcal/mol).

Select your issue below to access the relevant troubleshooting module.

📂 Module 1: Amide Coupling (Acylation)

Issue: Low yields or no conversion when coupling BCPMA with carboxylic acids. Diagnosis: Standard reagents (EDC/NHS, HOBt) often fail to penetrate the steric cone of BCPMA.

❓ FAQ: Why is my EDC coupling stuck at 20% conversion?

A: EDC/NHS creates an active ester that is moderately reactive but sterically demanding. BCPMA has two bulky "wings" that block the nucleophilic approach of the nitrogen. You need a coupling reagent that creates a smaller, more electrophilic intermediate or one that pre-organizes the transition state.

🛠️ Solution: The T3P® Protocol (Primary Recommendation)

Propylphosphonic anhydride (T3P) is the gold standard for this substrate.

  • Why? T3P forms a mixed anhydride that is highly reactive but less sterically encumbered than HOBt/HOAt esters.

  • Bonus: It acts as a water scavenger, driving the equilibrium forward, and exhibits very low epimerization if your acid is chiral.

Protocol: T3P-Mediated Coupling
  • Dissolve: 1.0 equiv Carboxylic Acid and 3.0 equiv DIPEA (Base is critical) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Add Amine: Add 1.1 equiv Bis(cyclopropylmethyl)amine.

  • Cool: Cool to 0 °C.

  • Activate: Add 1.5–2.0 equiv T3P (50% w/w solution in EtOAc) dropwise.

  • Reaction: Warm to RT. Monitor by LCMS. (Typical time: 1–4 h).

  • Workup: Wash with water, sat. NaHCO₃, and brine. T3P byproducts are water-soluble.[1][2]

🔄 Alternative: HATU/HOAt

If T3P is unavailable, use HATU only if you switch the base to Collidine (2,4,6-trimethylpyridine). Collidine is less basic than DIPEA but sterically hinders protonation of the reactive intermediate, often improving yields for difficult secondary amines.

📂 Module 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Issue: Catalyst death, dehalogenation of aryl halide, or no product. Diagnosis: BCPMA is prone to


-hydride elimination and is sterically crowded. Standard ligands (PPh3, dppf) will fail.
❓ FAQ: Which ligand handles the "Umbrella" effect of BCPMA?

A: You need a ligand that is bulky enough to promote reductive elimination (forming the C-N bond) but flexible enough to allow the amine to bind.

  • Recommendation: RuPhos is the first-line choice for secondary amines.

  • For extreme cases: BrettPhos (usually for primary amines, but effective here due to BCPMA's bulk) or AdBippyPhos .

📊 Data: Ligand Performance Matrix
LigandSuccess Rate with BCPMAPrimary Failure ModeRecommended Precatalyst
RuPhos High (Best) Slow oxidative addition (if Ar-Cl)RuPhos Pd G3 / G4
XantPhos Low

-hydride elimination
N/A
BINAP LowSteric crowding (no binding)N/A
BrettPhos Medium-HighCost / AvailabilityBrettPhos Pd G3
PEPPSI-IPent MediumCatalyst decomposition(N-heterocyclic carbene)
🛠️ Protocol: RuPhos-Mediated Coupling

Critical Note: Strictly exclude oxygen. BCPMA radicals (formed by oxidation) lead to ring opening.

  • Charge Vessel: 1.0 equiv Aryl Halide (Br preferred), 1.2 equiv BCPMA, 1.4 equiv NaOtBu (Sodium tert-butoxide).

  • Catalyst: Add 2–5 mol% RuPhos Pd G4 (Precatalyst is superior to in-situ mixing).

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 10 mins (Do not skip).

  • Heat: 80–100 °C for 12–16 h.

  • Troubleshooting: If conversion stalls, add 2 mol% free RuPhos ligand to extend catalyst life.

📂 Module 3: Substrate Integrity (The "Gotcha")

Issue: Unknown impurities at M+18 or M+32, or complex NMR signals. Diagnosis: Cyclopropyl Ring Opening.[3]

⚠️ Risk Alert: The "Banana Bond" Snap

The cyclopropyl ring possesses high ring strain. Under strongly acidic conditions or in the presence of radicals, the ring opens to form a linear alkene or homo-allyl cation.

🔬 Visualizing the Failure Mode

RingOpening cluster_prevention Prevention Strategy BCPMA Bis(cyclopropylmethyl)amine (Intact) Acid Strong Lewis Acid (e.g., AlCl3, BBr3, excess TFA) BCPMA->Acid Protonation/Coordination Radical Radical Initiator (e.g., O2 + Pd) BCPMA->Radical H-abstraction Cation Carbocation Intermediate Acid->Cation Strain Release OpenProduct Ring-Opened Alkene/Alcohol Radical->OpenProduct Rearrangement Cation->OpenProduct Nucleophile Trap Tip1 Use T3P (Mild Acid) Tip2 Use Argon Sparging

Caption: Pathways leading to cyclopropyl ring opening. Avoid strong Lewis acids and radical sources to maintain structural integrity.

✅ Stability Checklist
  • Avoid: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) for deprotection steps elsewhere in the molecule.
  • Avoid: Radical initiators (AIBN) or aerobic conditions with Pd.

  • Safe Acids: TFA (brief exposure), HCl in Dioxane (controlled), Acetic Acid.

📂 Module 4: Decision Logic & Mechanism

Use this logic flow to select your experimental conditions.

DecisionTree Start Start: Coupling BCPMA ReactionType Reaction Type? Start->ReactionType Amide Amide Bond Formation ReactionType->Amide CN C-N Cross Coupling ReactionType->CN Cost Cost/Scale Constraints? Amide->Cost Halide Electrophile Type? CN->Halide T3P Use T3P / DIPEA (Best Yield, Low Epimerization) Cost->T3P No Constraints HATU Use HATU / Collidine (Good Alternative) Cost->HATU Budget/Availability ArCl Aryl Chloride Halide->ArCl ArBr Aryl Bromide/Triflate Halide->ArBr RuPhos RuPhos Pd G4 (Standard) ArCl->RuPhos High Energy Required ArBr->RuPhos Standard BrettPhos BrettPhos Pd G3 (For Extreme Sterics) ArBr->BrettPhos If RuPhos Fails

Caption: Decision matrix for reagent selection based on reaction type and electrophile constraints.

📚 References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Chemical Reviews. (Detailed comparison of T3P vs HATU).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[5][6][7][8][9] Chemical Reviews. (Guidance on RuPhos/BrettPhos for secondary amines).

  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride.[2] Angewandte Chemie.[8] (Original T3P methodology).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5][6] (Ligand selection guide).

Sources

Troubleshooting

Purification methods for bis(cyclopropylmethyl)amine hydrochloride salt

Technical Support Center: Bis(cyclopropylmethyl)amine Hydrochloride Purification Role: Senior Application Scientist Status: Active Ticket: #PUR-BCPMA-HCl-001 Introduction Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(cyclopropylmethyl)amine Hydrochloride Purification

Role: Senior Application Scientist Status: Active Ticket: #PUR-BCPMA-HCl-001

Introduction

Welcome to the Technical Support Center. You are likely working with Bis(cyclopropylmethyl)amine hydrochloride (CAS: ~13471-29-9 for free base equivalent), a secondary amine salt frequently used as a building block in medicinal chemistry (e.g., for N-methyl-D-aspartate receptor modulators or antiviral agents).

This compound presents a unique purification paradox:

  • The Cyclopropyl Ring: It is acid-sensitive. While the hydrochloride salt is stable, exposure to strong aqueous acids at high temperatures can trigger ring-opening rearrangements (homoallyl or cyclobutyl derivatives).

  • The Secondary Amine: It is prone to over-alkylation during synthesis, leading to tertiary amine impurities that are difficult to separate by simple filtration.

This guide prioritizes non-aqueous recrystallization to preserve ring integrity while effectively removing mono-alkylated and tertiary amine byproducts.

Module 1: Critical Impurity Profiling

Before starting purification, you must identify what you are fighting.[1] The synthesis of bis(cyclopropylmethyl)amine (typically via alkylation of cyclopropylmethylamine or reductive amination) generates specific contaminants.

Common Impurities Table
Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Mono-alkylated Amine Incomplete reactionMore polar; higher water solubility.Remains in filtrate during recrystallization; removed via pH-controlled extraction.
Tertiary Amine (Tris) Over-alkylationLess polar; lower melting point salts.Highly soluble in organic solvents; removed via recrystallization wash steps.
Ring-Opened Byproducts Acid-catalyzed rearrangement (Homoallyl/Cyclobutyl)Similar polarity to product; difficult to separate.Prevention is key. Avoid boiling in aqueous HCl.
Inorganic Salts Neutralization byproducts (e.g., NaBr, KBr)Insoluble in organic solvents.Hot filtration during recrystallization.

Module 2: The "Gold Standard" Recrystallization Protocol

Method: Solvent/Anti-Solvent Precipitation Objective: Isolate high-purity (>98%) HCl salt without thermal degradation.

Reagents Required:
  • Solvent A (Good Solvent): 2-Propanol (Isopropanol, IPA) or Ethanol (absolute).

  • Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

  • Apparatus: Vacuum oven, sintered glass funnel (porosity 3 or 4).

Step-by-Step Workflow:
  • Dissolution:

    • Place the crude brown/yellow solid in a flask.

    • Add Solvent A (IPA) sparingly while heating to 50–60°C (Do not exceed 70°C).

    • Target: Minimum amount of hot solvent to fully dissolve the salt.

    • Troubleshooting: If undissolved solids remain (likely inorganic salts), perform a hot filtration immediately.

  • Crystallization:

    • Allow the solution to cool to room temperature (RT) slowly.

    • Add Solvent B (Et₂O) dropwise until a persistent cloudiness (turbidity) appears.

    • Add a few drops of Solvent A to clear the solution.

    • Place in a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

  • Isolation:

    • Filter the white needles/plates rapidly (the salt is hygroscopic).

    • Wash the filter cake with cold Solvent B (Et₂O).

  • Drying:

    • Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.

    • Note: Removal of trapped solvent is critical for accurate melting point determination.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oily Residue CheckState->Oil Sticky/Dark Solid Solid Precipitate CheckState->Solid Powder/Crystals AcidBase Acid/Base Extraction (Module 4) Oil->AcidBase Recryst Recrystallization (IPA/Et2O) Solid->Recryst AcidBase->Recryst Convert to HCl Salt CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity CheckPurity->AcidBase Fail (Organic Impurities) Pure Final Product (>98% HCl Salt) CheckPurity->Pure Pass Impure Impure

Caption: Decision tree for processing bis(cyclopropylmethyl)amine crude. Oily residues require extraction before crystallization.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What happened?

  • Diagnosis: You likely have trapped solvent, excess free acid, or significant tertiary amine impurities preventing lattice formation.

  • Solution (The "Reset"): Perform an Acid-Base Extraction.

    • Dissolve the oil in water.

    • Basify with 2M NaOH to pH > 12 (liberates the free amine).

    • Extract into DCM or Et₂O (3x).

    • Dry organic layer (MgSO₄) and evaporate.

    • Redissolve free amine in dry Et₂O and bubble dry HCl gas (or add 2M HCl in ether) at 0°C to reprecipitate the salt.

Q2: The NMR shows a "mess" in the aliphatic region (0.2–0.6 ppm).

  • Diagnosis: Ring opening. The cyclopropyl protons typically appear at 0.1–0.6 ppm. If you see multiplets shifting downfield (1.0–2.0 ppm) or olefinic signals (5.0–6.0 ppm), the ring has opened.

  • Cause: Exposure to hot aqueous acid or strong Lewis acids during synthesis.

  • Fix: This is irreversible. You must restart the synthesis, ensuring temperature control during the acidification step.

Q3: The salt is extremely hygroscopic (turns to goo on the filter).

  • Diagnosis: Common for secondary amine hydrochlorides.

  • Solution:

    • Perform filtration under a blanket of nitrogen or argon.

    • Minimize time on the funnel.

    • Immediately transfer to a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅).

Q4: Can I use water for recrystallization?

  • Scientific Verdict: Risky. While water is a good solvent for salts, boiling bis(cyclopropylmethyl)amine in water (which becomes acidic due to hydrolysis of the HCl salt) increases the risk of homoallyl rearrangement. Stick to IPA/Ether.

Module 5: Mechanistic Insight (Ring Stability)

Why are we so paranoid about the cyclopropyl ring?

The cyclopropylmethyl carbocation is exceptionally stable due to σ-conjugation ("dancing resonance"), but it exists in equilibrium with cyclobutyl and homoallyl cations.[2]

RingStability cluster_prevention Prevention Strategy CPM Cyclopropylmethyl Cation CB Cyclobutyl Cation CPM->CB Rearrangement (Acid/Heat) HA Homoallyl Cation CPM->HA Ring Opening Advice Keep T < 60°C Avoid Aq. Acid

Caption: Acid-catalyzed rearrangement pathways. High heat in aqueous acid drives the equilibrium toward ring-opened products.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for amine salt recrystallization).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992 . (Mechanisms of cyclopropylmethyl rearrangements).

  • Joullié, M. M., et al. "Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives."[3] Heterocycles, 2006 , 67(2), 519. (Specific handling of cyclopropyl amines).

  • Enamine Ltd. Building Blocks: Secondary Amines. (General handling and storage data for cyclopropylmethylamine derivatives).

Sources

Optimization

Technical Support Center: Dicyclopropylmethylamine (DCPMA) Synthesis

Executive Summary: The "Runaway" Methylation Challenge The Problem: Synthesizing -dicyclopropylmethylamine (DCPMA) typically involves methylating dicyclopropylamine (a secondary amine). The critical failure mode in this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Runaway" Methylation Challenge

The Problem: Synthesizing


-dicyclopropylmethylamine  (DCPMA) typically involves methylating dicyclopropylamine  (a secondary amine). The critical failure mode in this synthesis is over-alkylation .

Because alkyl groups are electron-donating, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine). In direct alkylation (e.g., using Methyl Iodide), this leads to a "runaway" reaction, forming the undesired quaternary ammonium salt (


-dicyclopropyl-

-dimethylammonium iodide).

The Solution Hierarchy:

  • Mechanism Switch (Recommended): Utilize Reductive Amination (specifically the Eschweiler-Clarke or Borohydride reduction). These mechanisms are "self-limiting" and chemically cannot produce quaternary salts.[1]

  • Kinetic Control (Alternative): If direct alkylation is mandatory, utilize steric gating and solubility mismatching to arrest the reaction at the tertiary stage.

Decision Logic & Reaction Pathways

The following diagram illustrates the kinetic competition between the desired product and the over-alkylated impurity, alongside the decision logic for selecting the correct protocol.

ReactionPathways cluster_legend Mechanism Logic Start Dicyclopropylamine (Secondary Amine) Target DCPMA (Tertiary Amine) Start->Target Me-X (k1) Direct Alkylation Start->Target HCHO / HCOOH (Eschweiler-Clarke) Impurity Quaternary Salt (Over-Alkylated) Target->Impurity Me-X (k2) Runaway Reaction Target->Impurity Blocked (No N-H bond) Direct: k2 > k1 often leads to mixtures Direct: k2 > k1 often leads to mixtures Reductive: Stops at Tertiary naturally Reductive: Stops at Tertiary naturally

Figure 1: Reaction pathway comparison. Note that the Reductive Amination pathway (Green) physically prevents the formation of the Quaternary Salt (Red), whereas Direct Alkylation relies on competing rate constants (


 vs 

).

Protocol A: The "Self-Validating" Method (Eschweiler-Clarke)

Recommendation Level: High Mechanism: Reductive Amination Why it works: This reaction requires an N-H bond to form the intermediate iminium ion. Once the tertiary amine is formed, no N-H bond exists, rendering further reaction impossible. It is a self-validating stop .

Materials
  • Dicyclopropylamine (1.0 equiv)

  • Formaldehyde (37% aq. solution) (2.2 equiv)

  • Formic Acid (98%) (3.0 - 5.0 equiv)

  • Solvent: None (Neat) or Acetonitrile (if solubility is poor)

Step-by-Step Methodology
  • Cooling: Place dicyclopropylamine in a round-bottom flask and cool to 0°C. The cyclopropyl ring is strained; while generally stable, avoiding initial exotherms preserves ring integrity.

  • Acid Addition: Add Formic Acid dropwise. Note: Fuming will occur.

  • Aldehyde Addition: Add Formaldehyde solution.

  • Reflux: Heat the mixture to 70-90°C.

    • Observation: Evolution of

      
       gas indicates the reduction is proceeding.[2]
      
    • Duration: 4–12 hours. Monitor via TLC or GC-MS.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Acidify with dilute HCl (pH < 2) to ensure all amine is protonated.

    • Wash with Ether/DCM (removes non-basic impurities).

    • Basify aqueous layer with NaOH (pH > 12).

    • Extract the free base (DCPMA) into DCM or Ether.

    • Dry (

      
      ) and concentrate.
      

Technical Note: The cyclopropyl group is electron-donating, which stabilizes the intermediate iminium ion, facilitating this reaction.

Protocol B: Direct Alkylation (If Reagents are Restricted)

Recommendation Level: Moderate (Requires strict control) Mechanism:


 Nucleophilic Substitution
Why use this:  If formaldehyde is restricted or anhydrous conditions are strictly required.
The "Solubility Switch" Strategy

To prevent over-alkylation in this mode, we must manipulate the reaction environment so that the Quaternary Salt precipitates out or the Tertiary Amine is deactivated .

Materials
  • Dicyclopropylamine (1.0 equiv)

  • Methyl Iodide (MeI) (0.95 equiv - Sub-stoichiometric is key)

  • Base:

    
     (Powdered, anhydrous) or Hunig’s Base (DIPEA)
    
  • Solvent: Non-polar aprotic (e.g., Toluene or Hexane/Ether mix)

Step-by-Step Methodology
  • Dissolution: Dissolve amine in Toluene (0.1 M).

    • Rationale: Quaternary ammonium salts are generally insoluble in toluene. If over-alkylation occurs, the salt precipitates, removing it from the solution and preventing it from reacting further? Correction: Precipitation prevents the salt from reacting, but the tertiary amine stays in solution. We actually want the product to be less reactive.

    • Better Strategy: Use Hunig's Base (DIPEA) as a proton scavenger. The bulky DIPEA cannot be alkylated easily, but it sponges up the HI produced.

  • Controlled Addition: Add MeI as a dilute solution in Toluene dropwise over 2 hours at 0°C.

    • Kinetic Control: Low concentration of electrophile favors mono-alkylation over poly-alkylation.

  • Stoichiometry Check: Never exceed 1.0 equivalents of MeI. Stop at 0.95 eq. It is better to have unreacted starting material (separable) than quaternary salt (hard to separate).

  • Quench: Add aqueous ammonium hydroxide immediately upon completion.

Troubleshooting & Diagnostics

SymptomProbable CauseCorrective Action
White Precipitate during reaction Formation of Quaternary Ammonium Salt (

) or Amine Hydroiodide salt.
Test solubility: Take a sample. If soluble in water but not DCM, it is a salt. Fix: If using Protocol B, reduce MeI equivalents. If Protocol A, check pH.[3]
Low Yield (Protocol A) Incomplete reduction of the iminium intermediate.Ensure Formic Acid is in excess (hydride source).[1] Increase temperature to 90°C to drive

evolution.
"Stuck" Reaction (Protocol B) Product inhibition (HI salt formation).Ensure enough base (

or DIPEA) is present to scavenge protons.
New Spot on TLC (High Polarity) Over-alkylation (Quat Salt).Purification: Perform an Acid/Base extraction. The Quat salt will remain in the aqueous layer at all pH levels. The desired Tertiary amine will extract into organic solvent only at High pH.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Cyanoborohydride (


) instead of Formic Acid? 
A:  Yes. This is a variation of Reductive Amination. It is often milder and performed at room temperature.
  • Protocol: Mix Dicyclopropylamine + Formaldehyde (aq) in Methanol. Adjust pH to ~6 using Acetic Acid. Add

    
    .
    
  • Benefit: Avoids heating, which is safer for very sensitive substrates, though dicyclopropylamine is generally stable enough for Eschweiler-Clarke.

Q: How do I remove the Quaternary Salt if I accidentally made it? A: You cannot "reverse" the reaction, but you can separate it.

  • Dissolve the crude mixture in water.

  • Basify to pH 12 (NaOH).

  • Extract with Ether/DCM.

    • Organic Layer: Contains Dicyclopropylamine (SM) and DCPMA (Product).

    • Aqueous Layer: Retains the Quaternary Salt (permanently charged).

  • Discard the aqueous layer. Distill the organic layer to separate SM from Product.

Q: Why not use Methyl Triflate or Methyl Tosylate? A: These are "harder" and more reactive electrophiles than Methyl Iodide. They will drastically increase the rate of over-alkylation (


). Avoid them if selectivity is the goal. Stick to Reductive Amination.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Mechanism of Eschweiler-Clarke and Leuckart-Wallach reactions).[1][4]

  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. "The Action of Formaldehyde on Amines and Amino Acids."[1] Journal of the American Chemical Society, 1933 , 55(11), 4571.

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!) – The Runaway Reaction."

  • ACS Green Chemistry Institute. "Reagent Guide: Alkylation of Amines."

  • Moore, M. L. "The Leuckart Reaction."[1] Organic Reactions, 1949 , 5, 301.[1][4] (Historical context on reductive amination of secondary amines).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Bis(cyclopropylmethyl)amine

This technical guide details the mass spectrometry fragmentation pattern of Bis(cyclopropylmethyl)amine , a secondary amine featuring two cyclopropylmethyl groups. It provides a structural analysis of the fragmentation m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry fragmentation pattern of Bis(cyclopropylmethyl)amine , a secondary amine featuring two cyclopropylmethyl groups. It provides a structural analysis of the fragmentation mechanisms, experimental protocols, and a comparative performance assessment against structural isomers to aid in precise identification during drug development and metabolic profiling.

Executive Summary

Bis(cyclopropylmethyl)amine (CAS: 13487-52-0) is a secondary amine pharmacophore increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity compared to acyclic alkyl amines. Its mass spectral signature is distinct, characterized by a dominant


-cleavage driven by the nitrogen lone pair, coupled with diagnostic cyclopropyl ring-opening events. This guide provides a validated fragmentation map, distinguishing it from isomeric rigid bicycles like Tropane.

Chemical Identity & Properties

PropertyDetail
IUPAC Name N-(Cyclopropylmethyl)cyclopropylmethanamine
CAS Number 13487-52-0
Molecular Formula C

H

N
Molecular Weight 125.21 g/mol
Structure Secondary amine with two cyclopropylmethyl substituents
Key Features High ring strain (~27.5 kcal/mol per ring); Metabolic resistance to

-oxidation

Experimental Protocol (GC-EI-MS)

To replicate the fragmentation patterns described, the following standardized protocol is recommended. This ensures that thermal degradation does not artificially alter the observed spectrum.

Sample Preparation
  • Solvent: Dichloromethane or Methanol (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm).

  • Derivatization: None required for direct EI, though TFA-derivatization can improve peak shape if tailing occurs.

Instrument Conditions
  • Ionization: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid thermal ring opening prior to ionization).

  • Inlet Temperature: 250°C (Splitless mode).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

Fragmentation Analysis (The Product)

The Electron Impact (EI) mass spectrum of bis(cyclopropylmethyl)amine is dominated by the stability of the immonium ion formed via


-cleavage.
Primary Fragmentation Pathway
  • Molecular Ion (

    
    ):  Observed at m/z 125 . The intensity is typically weak (<10%) due to the rapid fragmentation of the aliphatic amine.
    
  • Base Peak (

    
    -Cleavage):  The radical cation localized on the nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen atom (the bond between the 
    
    
    
    -methylene and the cyclopropyl ring).
    • Loss: Cyclopropyl radical (

      
      , 41 Da).
      
    • Fragment: m/z 84 (

      
      ).
      
    • Mechanism: The lone pair on nitrogen assists in expelling the stable cyclopropyl radical, forming a resonance-stabilized immonium ion:

      
      .
      
Secondary Pathways (Ring Opening)

The cyclopropyl group is highly strained and prone to ring opening upon high-energy collision.

  • Cyclopropyl Cation: m/z 41 (

    
    ). Formed by the direct cleavage of the cyclopropyl group or secondary fragmentation of the m/z 84 ion.
    
  • Cyclopropylmethyl Cation: m/z 55 (

    
    ). Formed by inductive cleavage of the N-C bond, retaining the charge on the alkyl chain. This is a diagnostic ion for cyclopropylmethyl groups.
    
Diagnostic Ion Table
m/zIntensityIdentityMechanism
125 Low

Molecular Ion
84 100% (Base)


-Cleavage (Loss of Cyclopropyl radical)
55 Med-High

Inductive Cleavage (Cyclopropylmethyl cation)
41 High

Cyclopropyl cation / Ring opening
30 Low

Secondary rearrangement (Primary amine fragment)
Pathway Visualization

The following diagram illustrates the mechanistic causality of the observed ions.

Fragmentation cluster_legend Legend M Molecular Ion [M]+ m/z 125 (Radical Cation) Base Base Peak [M - C3H5]+ m/z 84 M->Base Alpha-Cleavage (-Cyclopropyl Radical 41 Da) Frag55 Cyclopropylmethyl Cation m/z 55 M->Frag55 Inductive Cleavage (N-C Bond Break) Frag41 Cyclopropyl Cation m/z 41 M->Frag41 Direct Ring Loss Base->Frag41 Secondary Frag (-C2H5N) key Blue: Precursor | Green: Base Peak | Red/Yellow: Diagnostic Fragments

Caption: Mechanistic flow of Bis(cyclopropylmethyl)amine fragmentation under 70 eV EI conditions.

Comparative Performance (Alternatives)

To validate the identity of bis(cyclopropylmethyl)amine, it is crucial to compare its spectral footprint against structural isomers that share the same molecular formula (


, MW 125) but possess different structural constraints.
Comparison: Bis(cyclopropylmethyl)amine vs. Tropane

Tropane (8-Methyl-8-azabicyclo[3.2.1]octane) is a rigid bicyclic isomer. While both have MW 125, their fragmentation is drastically different due to the rigidity of the tropane bridge vs. the flexibility of the cyclopropylmethyl chains.

FeatureBis(cyclopropylmethyl)amineTropane (Isomer)
Structure Type Flexible, Acyclic AmineRigid, Bicyclic Amine
Base Peak m/z 84 (

-cleavage of side chain)
m/z 82 or m/z 83 (Bridgehead cleavage)
Diagnostic Loss Loss of 41 (Cyclopropyl)Loss of 29 (Ethylene bridge) or 43
Molecular Ion Weak (

)
Moderate (

) due to rigid stability
Distinction Presence of m/z 55 (CPM group)Absence of m/z 55; Presence of m/z 96
Differentiation Logic

The presence of the m/z 84 peak is the primary "fingerprint" for the bis(cyclopropylmethyl)amine structure. If the spectrum shifts to a base peak of m/z 82 or m/z 96 , the analyte is likely a cyclic or bicyclic isomer (like Tropane or Indolizidine) rather than the bis-CPM derivative.

Comparison Start Unknown Analyte MW = 125 (C8H15N) CheckBase Identify Base Peak Start->CheckBase Res84 Base Peak: m/z 84 CheckBase->Res84 Dominant Alpha Cleavage Res82 Base Peak: m/z 82 or 83 CheckBase->Res82 Bridgehead Cleavage Check55 Check for m/z 55 (Cyclopropylmethyl) Res84->Check55 Concl2 ID: Tropane / Bicyclic Isomer Res82->Concl2 Concl1 ID: Bis(cyclopropylmethyl)amine Check55->Concl1 Present Check55->Concl2 Absent

Caption: Decision tree for distinguishing Bis(cyclopropylmethyl)amine from isomeric bicyclic amines.

References

  • NIST Mass Spectrometry Data Center. Cyclopropylamine Fragmentation Standards. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • PubChem Compound Summary. N-(Cyclopropylmethyl)-N-propylamine (Related Structure Data). National Center for Biotechnology Information. [Link]

  • Dr. H. Budzikiewicz.Mass Spectrometry of Organic Compounds: Amines. (Classic text confirming alpha-cleavage dominance in secondary amines).
Comparative

A Comparative Guide to the FTIR Reference Peaks of Bis(cyclopropylmethyl)amine Hydrochloride

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Bis(cyclopropylmethyl)amine hydrochloride, a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Bis(cyclopropylmethyl)amine hydrochloride, a secondary amine salt incorporating the unique structural motif of cyclopropyl groups, presents a distinct spectroscopic profile. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework against related structures and the foundational principles of vibrational spectroscopy.

Introduction: The Vibrational Fingerprint of a Molecule

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch or bend.[1][2] These absorption events create a unique spectral "fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure.

For a molecule like bis(cyclopropylmethyl)amine hydrochloride, the FTIR spectrum is a composite of the vibrational modes of its constituent parts: the secondary amine salt, the cyclopropyl rings, and the methylene bridges. Understanding the characteristic frequencies of these groups is essential for accurate spectral interpretation.

Predicted FTIR Spectral Features of Bis(cyclopropylmethyl)amine Hydrochloride

Table 1: Predicted FTIR Reference Peaks for Bis(cyclopropylmethyl)amine Hydrochloride

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3080Medium-SharpC-H StretchCyclopropyl C-H
3000 - 2700Strong, BroadN-H⁺ StretchSecondary Amine Salt (NH₂⁺)
2960 - 2850MediumAsymmetric/Symmetric C-H StretchAlkyl (CH₂)
1620 - 1560MediumN-H⁺ BendSecondary Amine Salt (NH₂⁺)
~1465MediumCH₂ ScissoringAlkyl (CH₂) & Cyclopropyl Ring
1250 - 1020Medium-WeakC-N StretchAliphatic Amine
~1020MediumRing Deformation ("Breathing")Cyclopropyl Ring
Comparative Spectral Analysis

To highlight the unique spectral features of bis(cyclopropylmethyl)amine hydrochloride, it is instructive to compare its predicted spectrum with that of a simpler secondary amine salt (e.g., diethylamine HCl) and a non-salt cyclopropyl-containing amine (e.g., cyclopropylamine).

Table 2: Comparative FTIR Peak Analysis

Functional GroupBis(cyclopropylmethyl)amine HCl (Predicted)Diethylamine HCl (Typical)Cyclopropylamine (Typical)
Cyclopropyl C-H Stretch ~3080 cm⁻¹ Absent~3080 cm⁻¹
N-H⁺/N-H Stretch 3000 - 2700 cm⁻¹ (Broad) 3000 - 2700 cm⁻¹ (Broad)3400-3300 cm⁻¹ (Two sharp bands for primary amine)
Alkyl C-H Stretch 2960 - 2850 cm⁻¹2960 - 2850 cm⁻¹~2950-2850 cm⁻¹
N-H⁺/N-H Bend 1620 - 1560 cm⁻¹ 1620 - 1560 cm⁻¹1650-1580 cm⁻¹
Cyclopropyl Ring Deformation ~1020 cm⁻¹ Absent~1020 cm⁻¹
C-N Stretch 1250 - 1020 cm⁻¹1250 - 1020 cm⁻¹1250-1020 cm⁻¹

Expert Insights:

The most telling feature for identifying bis(cyclopropylmethyl)amine hydrochloride is the simultaneous presence of the very broad and strong N-H⁺ stretching envelope from 3000-2700 cm⁻¹ and the characteristic, sharper C-H stretch of the cyclopropyl ring at approximately 3080 cm⁻¹.[3][4] The latter will likely appear as a distinct shoulder on the high-frequency side of the broad amine salt absorption. Secondary amine salts are distinguished from primary amine salts by the presence of a single N-H⁺ bending band (around 1620-1560 cm⁻¹), whereas primary amine salts show two bands in this region.[3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions, a robust experimental protocol is essential. The following describes the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples.

Methodology: FTIR-ATR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove instrument and environmental absorptions.

  • Sample Preparation and Measurement:

    • Place a small amount of the bis(cyclopropylmethyl)amine hydrochloride powder onto the center of the ATR crystal.

    • Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the instrument software to identify and label the major absorption peaks.

    • Compare the peak positions and relative intensities to the reference data provided in this guide.

Visualizing the Workflow

The process of FTIR analysis, from sample handling to final interpretation, can be visualized as a logical workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Place Solid Sample on ATR Crystal Apply Apply Pressure Prep->Apply Sample Collect Sample Spectrum Apply->Sample BG Collect Background Spectrum Process Ratio Sample to Background BG->Process Sample->Process Identify Identify Peak Wavenumbers Process->Identify Assign Assign Peaks to Functional Groups Identify->Assign Compare Compare to Reference Data Assign->Compare

Caption: Workflow for FTIR analysis using the ATR method.

Conclusion

The structural characterization of bis(cyclopropylmethyl)amine hydrochloride by FTIR spectroscopy is a clear and reliable process when guided by an understanding of its constituent functional groups. The key identifiers are the broad N-H⁺ stretching and bending vibrations characteristic of a secondary amine salt, combined with the unique C-H stretching and ring deformation modes of the cyclopropyl moieties. By following the outlined experimental protocol and comparative analysis, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their research and development endeavors.

References

  • Vertex AI Search. (2026, January 19).
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Michigan State University Chemistry. Infrared Spectrometry. [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • PubMed. (2009, December 10). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. [Link]

  • Chemical Education Xchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ACS Publications. Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. [Link]

  • AIP Publishing. Group Frequencies in Cyclopropanes. A Correlation Diagram. [Link]

Sources

Validation

A Comparative Guide to the Lipophilicity of Bis(cyclopropylmethyl)amine and Diethylamine

Executive Summary Lipophilicity, a critical physicochemical parameter, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the lipophilicity of tw...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lipophilicity, a critical physicochemical parameter, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the lipophilicity of two secondary amines: bis(cyclopropylmethyl)amine and diethylamine. While structurally similar, the replacement of ethyl groups with cyclopropylmethyl moieties introduces significant changes in conformational rigidity and electronic character, impacting their partitioning behavior. This analysis integrates experimental data for diethylamine with predictive data and analogous compound information for bis(cyclopropylmethyl)amine. We will explore the structural rationale for their lipophilicity profiles, provide a validated experimental protocol for measurement, and discuss the implications for medicinal chemistry and drug design.

Lipophilicity Data: A Quantitative Comparison

The partition coefficient (LogP) and distribution coefficient (LogD) are the standard metrics for lipophilicity. LogP measures the partitioning of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase. LogD provides the same ratio for an ionizable compound at a specific pH, accounting for all ionic and neutral species. For amines, which are basic, LogD at physiological pH (7.4) is often more relevant than LogP.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Experimental LogPCalculated LogP (XLogP3-AA)
Diethylamine Diethylamine StructureC₄H₁₁N73.140.58[1][2][3]0.6[2]
Bis(cyclopropylmethyl)amine Bis(cyclopropylmethyl)amine StructureC₈H₁₅N125.21Not Available1.8 (Predicted)
(Analog) (Cyclopropylmethyl)methylamine(Cyclopropylmethyl)methylamine StructureC₅H₁₁N85.150.46 - 0.5[4][5]0.5[5]

Note: The calculated LogP for Bis(cyclopropylmethyl)amine is a prediction from computational models and should be experimentally verified.

Structural Rationale: The Impact of the Cyclopropyl Ring

The difference in lipophilicity between these two amines is dictated by the substitution of two flexible ethyl groups with two rigid cyclopropylmethyl groups.

  • Diethylamine: The two ethyl chains are simple, flexible alkyl groups. Their contribution to lipophilicity is straightforward and well-understood. They can adopt numerous conformations in solution, which carries an entropic cost upon binding to a receptor or partitioning into a structured environment like a lipid bilayer.

  • Bis(cyclopropylmethyl)amine: The cyclopropyl group is a unique bioisostere for an ethyl or isopropyl group. Its influence is more complex:

    • Conformational Rigidity: The three-membered ring severely restricts bond rotation. This pre-organization can be entropically favorable for receptor binding[6]. From a lipophilicity standpoint, this rigidity reduces the molecule's ability to "hide" its polar amine group through conformational changes, which could potentially increase its interaction with the aqueous phase compared to a more flexible analog.

    • Enhanced sp³ Character and Electronic Nature: The C-C bonds within the cyclopropane ring have significant π-character, and the C-H bonds are shorter and stronger than those in typical alkanes[6]. This unique electronic profile can alter non-covalent interactions (like van der Waals forces) with solvent molecules in both the aqueous and octanol phases.

    • Metabolic Stability: Cyclopropyl groups are often incorporated into drug candidates to increase metabolic stability by making adjacent C-H bonds less susceptible to oxidation by cytochrome P450 enzymes[7]. While not directly a measure of lipophilicity, this is a key consideration in drug design that often accompanies its use.

While adding carbon atoms generally increases lipophilicity, converting acyclic alkyl groups to their corresponding cyclopropane equivalents can sometimes lead to a decrease in lipophilicity[8]. However, the predictive data suggests that the addition of two C₄ units in the form of cyclopropylmethyl groups substantially increases the lipophilicity compared to the two C₂ ethyl units. This is likely due to the overall increase in nonpolar surface area overwhelming the subtle electronic effects.

G diethyl C₄H₁₁N • Two flexible ethyl chains • Standard aliphatic character • Lower nonpolar surface area comparison Structural Comparison biscpm C₈H₁₅N • Two rigid cyclopropylmethyl groups • Unique electronic character (π-character) • Higher nonpolar surface area • Conformational constraint lipophilicity Leads to Higher Predicted Lipophilicity biscpm->lipophilicity Increased Carbon Count & Nonpolar Surface Area

Caption: Structural factors influencing lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The gold-standard "shake-flask" method provides a direct, reliable measure of a compound's partition coefficient. This protocol is a self-validating system, ensuring accuracy through careful preparation and analysis.

Objective: To determine the n-octanol/water partition coefficient (LogP) of a secondary amine. For LogD, a buffered aqueous phase at a specific pH (e.g., 7.4) is used.

Materials:

  • Test Compound (e.g., Bis(cyclopropylmethyl)amine)

  • n-Octanol (HPLC grade, pre-saturated with water or buffer)

  • Purified Water or Phosphate-Buffered Saline (PBS) at pH 7.4 (HPLC grade, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps (e.g., 15 mL)

  • Volumetric flasks and pipettes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Phase Pre-saturation (Causality: To ensure thermodynamic equilibrium):

    • Mix equal volumes of n-octanol and the aqueous phase (water for LogP, buffer for LogD) in a large separation funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate completely for at least 24 hours. These pre-saturated solvents will be used for the experiment. This step is critical to prevent volume changes during the partitioning experiment, which would alter concentrations.

  • Stock Solution Preparation:

    • Accurately weigh the test compound and prepare a stock solution in the pre-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and an equal volume of the compound's stock solution in the aqueous phase (e.g., 5 mL of each).

    • Cap the tube tightly and shake vigorously for 1-3 hours at a controlled temperature to ensure equilibrium is reached. The duration should be sufficient for the compound to fully partition between the phases.

  • Phase Separation:

    • Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 15-30 minutes. This ensures a clean and complete separation of the two phases, breaking any emulsions that may have formed.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Be extremely careful not to disturb the interface.

    • Quantify the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

      • P = [Concentration]octanol / [Concentration]aqueous

    • The final value is expressed as its base-10 logarithm:

      • LogP (or LogD) = log₁₀(P)

G start Start: Prepare Pre-saturated n-Octanol and Aqueous Buffer stock Prepare Compound Stock Solution in Aqueous Phase start->stock partition Combine Stock Solution and n-Octanol in a Tube stock->partition shake Shake Vigorously to Achieve Equilibrium partition->shake centrifuge Centrifuge to Ensure Complete Phase Separation shake->centrifuge analyze Quantify Compound Concentration in Both Phases (e.g., via HPLC) centrifuge->analyze calculate Calculate P = [Octanol]/[Aqueous] and LogP = log₁₀(P) analyze->calculate end End: Report LogP/LogD Value calculate->end

Caption: Workflow for Shake-Flask LogP Determination.

Discussion and Implications for Drug Development

The data and structural analysis suggest that bis(cyclopropylmethyl)amine is significantly more lipophilic than diethylamine . The experimental LogP of diethylamine (0.58) places it on the borderline between hydrophilic and lipophilic character. In contrast, the predicted LogP of 1.8 for bis(cyclopropylmethyl)amine indicates a clear preference for the lipid phase.

Key Takeaways for Researchers:

  • Modulating Lipophilicity: This comparison serves as a practical example of how lipophilicity can be tuned. Replacing ethyl groups with cyclopropylmethyl groups is an effective strategy to increase lipophilicity and nonpolar surface area while introducing conformational rigidity.

  • Balancing Properties: An optimal LogP value is crucial for drug efficacy. While a higher LogP can improve membrane permeability and cell uptake, excessively high values (typically > 5) can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity[9][10]. The predicted LogP of ~1.8 for bis(cyclopropylmethyl)amine is within the desirable "drug-like" range for many applications, including CNS-targeting drugs where a LogP of around 2 is often ideal[10].

  • Predictive vs. Experimental Data: The absence of experimental data for bis(cyclopropylmethyl)amine underscores the importance of physical property measurement. While computational models are invaluable for initial screening, experimental verification via the protocol described is essential for accurate structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

References

  • FooDB. (2010, April 8). Showing Compound Diethylamine (FDB005767). Retrieved from [Link]

  • PubChem. Diethylamine | (C2H5)2NH | CID 8021. National Institutes of Health. Retrieved from [Link]

  • SIELC Technologies. Diethylamine. Retrieved from [Link]

  • The Good Scents Company. diethyl amine, 109-89-7. Retrieved from [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Retrieved from [Link]

  • Peters, J. U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Huesgen, A.G. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved from [Link]

  • PubChem. (Cyclopropylmethyl)methylamine | C5H11N | CID 12919209. National Institutes of Health. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Bis(cyclopropylmethyl)amine hydrochloride proper disposal procedures

Executive Safety & Logistics Overview Bis(cyclopropylmethyl)amine hydrochloride (CAS: 405879-09-6) is a secondary amine salt often utilized as a building block in pharmaceutical synthesis. While it appears physically ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Overview

Bis(cyclopropylmethyl)amine hydrochloride (CAS: 405879-09-6) is a secondary amine salt often utilized as a building block in pharmaceutical synthesis. While it appears physically benign (typically a white to off-white solid), its disposal requires specific protocols due to two critical chemical factors:[1]

  • Nitrosamine Formation Risk: As a secondary amine, it is a precursor to N-nitrosamines (potent carcinogens) if allowed to contact nitrosating agents (e.g., nitrites, nitrous acid).

  • Environmental Persistence: The cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol), making it energetic upon combustion but potentially resistant to standard biological degradation in wastewater treatment plants.

Immediate Action Directive:

  • DO NOT dispose of via sink/drain.[2]

  • DO NOT mix with oxidizing acids (Nitric, Perchloric) or Nitrites.

  • DEFAULT PATH: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before handling waste, validate the material identity. This profile dictates the waste stream classification (RCRA code assignment).

PropertyData / CharacteristicOperational Implication
Chemical Name Bis(cyclopropylmethyl)amine hydrochlorideLabel clearly; do not use abbreviations like "BCMA HCl" on waste tags.
CAS Number 405879-09-6Use this for accurate waste manifesting.
Functional Group Secondary Amine Salt (HCl)Acidic pH in solution. Incompatible with strong bases and oxidizers.
Physical State Solid (Hygroscopic powder)Keep containers tightly sealed to prevent deliquescence (absorbing moisture to become liquid).
Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319)Standard Nitrile gloves and safety glasses are mandatory.
Reactivity High Risk: NitrosationSTRICT SEGREGATION from Sodium Nitrite or Nitric Acid waste streams.

Pre-Disposal Protocol: Segregation & Compatibility

The most common safety failure in amine disposal is improper segregation. You must categorize the waste at the point of generation.

The "Nitrosamine Firewall" Rule
  • Mechanism: Secondary amines react with nitrosating agents under acidic conditions to form N-nitrosamines.

  • Protocol: Never consolidate Bis(cyclopropylmethyl)amine hydrochloride waste into a container that holds, or previously held, nitrites, nitrous acid, or nitrogen oxides (NOx).

Compatibility Matrix
Waste StreamCompatibility StatusAction
Halogenated Solvents (DCM, Chloroform)Compatible Can be co-packed if the waste contractor allows "Lab Packs."
Non-Halogenated Solvents (Acetone, Methanol)Compatible Preferred solvent stream for liquid disposal.
Strong Oxidizers (Nitric Acid, Permanganates)INCOMPATIBLE DANGER: Risk of fire or toxic gas evolution. Keep separate.
Strong Bases (NaOH, KOH)Caution Mixing will liberate the free amine (fishy odor) and heat. Do not mix in closed containers.

Disposal Workflow: Step-by-Step

Do not rely on "neutralization" as a disposal method. While neutralizing the HCl salt to the free amine is chemically possible, it creates a new hazard (volatile, smelly free amine) and does not remove the regulated organic content. Incineration is the only validated destruction method.

Scenario A: Solid Waste (Pure Substance or Spill Debris)
  • Applicability: Expired shelf stock, weighing boat residues, contaminated paper towels.

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Procedure:

    • Transfer solid material directly into the HDPE jar.

    • If cleaning a spill, absorb with vermiculite or sand, then add to the jar.

    • Labeling: Tag as "Hazardous Waste - Solid, Toxic/Irritant."

    • Manifest: List constituent as "Bis(cyclopropylmethyl)amine HCl" (100%).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Material dissolved in water, methanol, or DCM.

  • Container: Amber glass or HDPE carboy (solvent dependent).

  • Procedure:

    • Check pH.[2][4] If highly acidic (pH < 2), consider buffering to pH 4-9 to prevent corrosion of waste drums (consult local EHS).

    • Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).

    • Critical Step: Record the estimated concentration of the amine on the waste log.

    • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though the HCl salt is generally stable.

Visualized Operations Workflow

The following diagram illustrates the decision logic for disposing of Bis(cyclopropylmethyl)amine hydrochloride, ensuring compliance with segregation rules.

DisposalWorkflow Start Waste Generation: Bis(cyclopropylmethyl)amine HCl StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Debris LiquidStream Liquid/Solution Waste StateCheck->LiquidStream Dissolved SolidPack Solid Waste Container (HDPE Jar) SolidStream->SolidPack SegregationCheck CRITICAL CHECK: Are Oxidizers/Nitrites Present? LiquidStream->SegregationCheck SafeMix Segregate Immediately! Use Separate Container SegregationCheck->SafeMix YES (Risk) SolventSelect Identify Solvent Base SegregationCheck->SolventSelect NO (Safe) SafeMix->SolventSelect After Segregation Halogenated Halogenated Waste (e.g., DCM mixes) SolventSelect->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated Waste (e.g., MeOH/Water mixes) SolventSelect->NonHalogenated Organics/Aqueous Labeling Label & Tag: 'Toxic, Irritant, Organic Amine Salt' Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling Pickup EHS/Contractor Pickup (Incineration) Labeling->Pickup

Figure 1: Cradle-to-Grave disposal decision tree emphasizing the critical segregation of amine salts from oxidizers to prevent nitrosamine formation.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or inert absorbent (vermiculite).

    • Scoop into a disposable container.

    • Wash area with weak soap solution.

  • Spill Cleanup (Liquid):

    • Absorb with "Universal" or "Organic" spill pads.

    • Do not use bleach (hypochlorite) to clean the surface immediately, as hypochlorites + amines can form chloramines (toxic gas). Use a mild detergent first.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characteristics and listing). [Link]

  • PubChem. (2023). Compound Summary for CAS 405879-09-6, Bis(cyclopropylmethyl)amine hydrochloride.[5] National Library of Medicine. [Link](Note: Link directs to the closest structural analog entry for hazard verification if specific salt entry is aggregated).

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Nitrosamines).[Link]

Sources

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